Flutropium
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
754131-59-4 |
|---|---|
Molekularformel |
C24H29FNO3+ |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[(1R,5S)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H29FNO3/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22,28H,12-17H2,1H3/q+1/t20-,21+,22?,26? |
InChI-Schlüssel |
OATDVDIMNNZTEY-MYWYYWIJSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
Isomerische SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
Kanonische SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
Andere CAS-Nummern |
754131-59-4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Flutropium Bromide: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flutropium bromide is a synthetic anticholinergic agent utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a quaternary ammonium derivative of atropine, its primary mechanism of action involves the competitive, non-selective antagonism of acetylcholine at muscarinic receptors. This action leads to bronchodilation by inhibiting the cholinergic tone of the airways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound bromide, including its effects on muscarinic receptor subtypes, the subsequent signaling pathways, and a comparative perspective with other anticholinergic agents. While detailed quantitative data for this compound bromide is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a thorough understanding for research and drug development professionals.
Introduction
This compound bromide is a bronchodilator that exerts its therapeutic effect by blocking the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system in the airways.[1] By antagonizing muscarinic receptors on airway smooth muscle and submucosal glands, this compound bromide effectively reduces bronchoconstriction and mucus secretion, thereby alleviating the symptoms of obstructive lung diseases.[1] Its quaternary ammonium structure limits its systemic absorption when administered via inhalation, concentrating its effects in the lungs and minimizing systemic anticholinergic side effects.[2]
Core Mechanism of Action: Muscarinic Receptor Antagonism
The fundamental mechanism of action of this compound bromide is its function as a competitive antagonist at muscarinic acetylcholine receptors.[2] In the airways, three main subtypes of muscarinic receptors are of physiological relevance: M1, M2, and M3.[3]
-
M3 Receptors: Located on airway smooth muscle cells and submucosal glands, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion.[3] this compound bromide's main therapeutic effect is derived from its blockade of these M3 receptors.[1]
-
M1 Receptors: Found in parasympathetic ganglia, M1 receptors facilitate cholinergic neurotransmission.[3]
-
M2 Receptors: Situated on presynaptic cholinergic nerve endings, M2 receptors function as autoreceptors, inhibiting the further release of acetylcholine.[3]
This compound bromide is considered a non-selective muscarinic antagonist, meaning it has the potential to block all three receptor subtypes.
Signaling Pathways
The binding of acetylcholine to M3 receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound bromide interrupts this pathway at the receptor level.
The signaling pathway for M3 receptor-mediated bronchoconstriction is as follows:
-
Acetylcholine Binding: Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the surface of airway smooth muscle cells.
-
Gq Protein Activation: This binding activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.
-
Phospholipase C Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The increased intracellular calcium concentration leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and bronchoconstriction.
This compound bromide, by competitively blocking the binding of acetylcholine to the M3 receptor, prevents the initiation of this entire cascade, leading to smooth muscle relaxation and bronchodilation.
M3 Receptor Signaling Pathway in Airway Smooth Muscle
Data Presentation
Table 1: Qualitative Comparison of this compound Bromide with Other Anticholinergic Agents
| Feature | This compound Bromide | Atropine | Ipratropium Bromide | Tiotropium Bromide |
| Receptor Selectivity | Non-selective | Non-selective | Non-selective[3] | Kinetically selective for M1/M3 over M2[3] |
| Potency (in vitro) | More potent than atropine[2] | Reference | Standard short-acting | High affinity for all subtypes[4] |
| Duration of Action | Longer than atropine (aerosol)[2] | Shorter | Short-acting | Long-acting |
| Systemic Absorption | Poor | Readily absorbed | Poor | Poor |
| Central Nervous System Effects | None (quaternary structure)[2] | Present (tertiary amine) | None (quaternary structure) | None (quaternary structure) |
Experimental Protocols
Detailed experimental protocols for this compound bromide are not extensively published. However, the following represents a generalized protocol for characterizing a muscarinic receptor antagonist using standard in vitro methods.
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps to determine the binding affinity (Ki) of a test compound like this compound bromide for muscarinic receptors.
Workflow for Radioligand Binding Assay
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound (this compound bromide). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known muscarinic antagonist like atropine).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Organ Bath Studies for Functional Antagonism (General Protocol)
This protocol describes a general method for assessing the functional antagonism of a compound like this compound bromide on smooth muscle contraction.
General Workflow for Organ Bath Experiments
Detailed Steps:
-
Tissue Preparation: Euthanize an appropriate animal model (e.g., guinea pig) and dissect the trachea. Prepare rings or strips of the tracheal smooth muscle.
-
Mounting: Mount the tissue preparations in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate for a set period under a predetermined optimal resting tension.
-
Contraction: Induce a stable contraction of the smooth muscle by adding a muscarinic agonist such as acetylcholine or carbachol to the organ bath.
-
Antagonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound bromide to the bath and record the resulting relaxation of the tissue.
-
Data Analysis: Measure the changes in muscle tension and plot the percentage of relaxation against the logarithm of the this compound bromide concentration to generate a concentration-response curve. From this curve, the EC₅₀ (the concentration of antagonist that produces 50% of the maximal relaxation) can be determined. To determine the nature of the antagonism (competitive vs. non-competitive), Schild analysis can be performed by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist to calculate the pA₂ value.
Pharmacokinetics
When administered by inhalation, this compound bromide is poorly absorbed into the systemic circulation due to its quaternary ammonium structure.[2] This localizes its action to the lungs, which is desirable for treating respiratory diseases while minimizing systemic anticholinergic side effects. The majority of the inhaled dose that is swallowed is also poorly absorbed from the gastrointestinal tract.[2] The drug that is absorbed is primarily metabolized in the liver and excreted through the kidneys.[1] The onset of action is relatively rapid, typically within 15 to 30 minutes, and it has a prolonged duration of action of about 24 hours, making it suitable for maintenance therapy.[5]
Clinical Implications and Comparative Pharmacology
This compound bromide's efficacy as a bronchodilator stems from its ability to block cholinergic bronchoconstriction. In clinical practice, it is used for the management of COPD and asthma.[1] Its long duration of action allows for once or twice daily dosing, which can improve patient adherence.[5]
Compared to the short-acting muscarinic antagonist (SAMA) ipratropium bromide, this compound bromide has a longer duration of action. When compared to long-acting muscarinic antagonists (LAMAs) like tiotropium, the clinical data for this compound bromide is less extensive. Tiotropium has demonstrated kinetic selectivity for M1 and M3 receptors over M2 receptors, which may contribute to its favorable efficacy and safety profile.[3]
Conclusion
This compound bromide is an effective anticholinergic bronchodilator that acts as a competitive antagonist of acetylcholine at muscarinic receptors, with its primary therapeutic effect mediated through the blockade of M3 receptors in the airways. This leads to the inhibition of the Gq/PLC/IP3 signaling pathway, a reduction in intracellular calcium, and subsequent relaxation of airway smooth muscle. Its pharmacological profile, characterized by local action in the lungs and a long duration of action, makes it a valuable option for the maintenance treatment of obstructive airway diseases. Further research providing detailed quantitative data on its receptor binding affinities and comparative clinical efficacy would be beneficial for a more complete understanding of its place in therapy.
References
- 1. Comparative dose-response study of three anticholinergic agents and fenoterol using a metered dose inhaler in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the anticholinergic bronchospasmolytic agent this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5.11 Anticholinergics – Nursing Pharmacology [wtcs.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Flutropium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutropium bromide, a quaternary ammonium derivative of N-(2-fluoroethyl)nortropine benzilate, is a muscarinic receptor antagonist with applications in the treatment of respiratory diseases. This technical guide provides a comprehensive overview of its chemical synthesis, focusing on the core reaction pathway, detailed experimental protocols for key transformations, and relevant quantitative data. The synthesis involves a multi-step process commencing with the preparation of key intermediates, N-(2-fluoroethyl)nortropine and benzilic acid imidazolide, followed by their esterification and subsequent quaternization to yield the final active pharmaceutical ingredient.
Core Synthesis Pathway
The most technically practicable synthesis of this compound bromide involves a three-stage process:
-
Synthesis of N-(2-fluoroethyl)nortropine: This intermediate is prepared by the N-alkylation of nortropine with a suitable 2-fluoroethylating agent.
-
Esterification: The hydroxyl group of N-(2-fluoroethyl)nortropine is esterified with benzilic acid. A highly efficient method for this transformation involves the use of benzilic acid imidazolide as an activated form of benzilic acid.
-
Quaternization: The tertiary amine of the N-(2-fluoroethyl)nortropine benzilate is quaternized with methyl bromide to introduce the quaternary ammonium group and the bromide counter-ion, yielding this compound bromide.
The overall synthetic scheme is depicted below:
Figure 1: Overall synthetic pathway for this compound bromide.
Experimental Protocols
Synthesis of Benzilic Acid Imidazolide
This protocol is adapted from a general procedure for the preparation of acid imidazolides.[1]
Materials:
-
Benzilic Acid (dry)
-
N,N'-Carbonyldiimidazole (CDI)
-
Dichloromethane (dry)
Procedure:
-
A solution of N,N'-carbonyldiimidazole (1.0 equivalent) in dry dichloromethane is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dry benzilic acid (1.0 equivalent) is added portion-wise to the stirred CDI solution at a temperature of 15-20°C.
-
The reaction mixture is stirred at ambient temperature for approximately 1 hour. Initially, the benzilic acid dissolves, followed by the precipitation of benzilic acid imidazolide as a solid.
-
The solid product is isolated by filtration, washed with a small amount of dry dichloromethane, and dried under vacuum.
Esterification of N-(2-fluoroethyl)nortropine
This procedure is based on the esterification of a nortropine derivative with benzilic acid imidazolide.[1]
Materials:
-
N-(2-fluoroethyl)nortropine
-
Benzilic Acid Imidazolide
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Isopropanol
Procedure:
-
N-(2-fluoroethyl)nortropine (1.0 equivalent) is suspended in anhydrous acetonitrile in a reaction vessel equipped with a reflux condenser and stirrer.
-
The suspension is heated to approximately 78°C.
-
A catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 5-10 mol%) dissolved in anhydrous acetonitrile is added to the heated suspension.
-
Benzilic acid imidazolide (approximately 1.2 equivalents) is added in portions to the reaction mixture at 78°C over a period of time (e.g., 30-minute intervals).
-
The reaction mixture is stirred at 78°C for a total of 4 hours from the first addition of the imidazolide.
-
After completion of the reaction, the mixture is cooled to 20°C and filtered to remove any insoluble by-products.
-
The filtrate is concentrated under reduced pressure to yield the crude N-(2-fluoroethyl)nortropine benzilate.
-
The crude product is purified by recrystallization from a suitable solvent, such as isopropanol. The crude residue is dissolved in boiling isopropanol, filtered while hot, and the filtrate is then concentrated and allowed to cool, inducing crystallization of the purified product.
Quaternization of N-(2-fluoroethyl)nortropine Benzilate
The final step involves the quaternization of the tertiary amine with methyl bromide. This is a standard procedure for the synthesis of quaternary ammonium salts from tertiary amines.
Materials:
-
N-(2-fluoroethyl)nortropine Benzilate
-
Methyl Bromide
-
Anhydrous, non-polar organic solvent (e.g., chloroform, acetonitrile)
Procedure:
-
N-(2-fluoroethyl)nortropine benzilate is dissolved in an anhydrous, non-polar organic solvent in a pressure-resistant reaction vessel.
-
The solution is cooled (e.g., to 0-10°C).
-
A stoichiometric excess of methyl bromide is introduced into the reaction vessel. This can be done by bubbling methyl bromide gas through the solution or by adding a pre-cooled solution of methyl bromide.
-
The vessel is sealed and the reaction is allowed to proceed, typically with stirring, for several hours or overnight. The reaction temperature may be maintained at a low temperature or allowed to slowly warm to room temperature.
-
The product, this compound bromide, which is a quaternary ammonium salt, will typically precipitate from the non-polar solvent.
-
The solid product is collected by filtration, washed with cold solvent to remove any unreacted starting material, and dried under vacuum.
Quantitative Data
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| Activation | Benzilic Acid, CDI | Benzilic Acid Imidazolide | High (often quantitative) | >95 |
| Esterification | Nortropine derivative, Benzilic Acid Imidazolide | Nortropine Benzilate Ester | 60-80 | >98 (after recrystallization) |
| Quaternization | Tertiary Amine Ester, Methyl Bromide | Quaternary Ammonium Bromide | 80-95 | >99 (after purification) |
Table 1: Indicative quantitative data for the synthesis of tropane alkaloid derivatives.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of this compound bromide.
Figure 2: Experimental workflow for the esterification step.
Figure 3: Logical relationship in the quaternization reaction.
Conclusion
The chemical synthesis of this compound bromide is a well-established process that relies on fundamental organic transformations. The key to a successful synthesis lies in the efficient preparation of the N-fluoroethylated nortropine intermediate and the use of an activated benzilic acid derivative for the esterification step. The final quaternization is a straightforward and high-yielding reaction. This guide provides a solid foundation for researchers and drug development professionals to understand and implement the synthesis of this important pharmaceutical compound. Further optimization of reaction conditions and purification procedures may be necessary to meet specific regulatory and purity requirements.
References
Flutropium Bromide: A Technical Whitepaper on its Muscarinic Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Flutropium Bromide and Muscarinic Antagonism
This compound bromide is an anticholinergic agent that exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors.[1] These receptors are G-protein coupled receptors that are integral to the parasympathetic nervous system's control over various physiological functions, including smooth muscle contraction, heart rate, and glandular secretions.[2] In the context of respiratory diseases, the M3 muscarinic receptor subtype, predominantly located on airway smooth muscle and submucosal glands, is the primary target for therapeutic intervention.[2] Blockade of these M3 receptors by antagonists like this compound bromide leads to bronchodilation and a reduction in mucus production, thereby alleviating the symptoms of obstructive airway diseases.[2]
Pharmacological Profile of this compound Bromide
Preclinical in vitro and in vivo studies have established this compound bromide as a potent anticholinergic agent.
In Vitro Efficacy
In isolated tissue preparations, this compound bromide has demonstrated greater efficacy than atropine, a classic muscarinic antagonist.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, with a pronounced effect on the M3 subtype in bronchial smooth muscle.[2] This antagonism prevents the downstream signaling cascade that leads to an increase in intracellular calcium levels and subsequent muscle contraction.[2]
In Vivo Activity
Animal studies have shown that this compound bromide is more effective than atropine when administered parenterally and exhibits superior effectiveness and a longer duration of action when delivered locally as an aerosol.[1] Due to its quaternary ammonium structure, this compound bromide does not readily cross the blood-brain barrier, thus minimizing central nervous system side effects.[1] Furthermore, it is characterized by poor enteral absorption.[1] Some preclinical evidence also suggests that this compound bromide may have a weak mast cell stabilizing effect, potentially contributing to its anti-asthmatic properties by inhibiting the release of inflammatory mediators like histamine.[4]
Data on Muscarinic Receptor Binding Affinity
A comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (e.g., Ki or pKi values) for this compound bromide across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). While it is known to be a potent muscarinic antagonist with a predominant effect on M3 receptors, the precise affinity profile remains to be fully publicly disclosed.[2]
For illustrative purposes, the following table outlines the typical format for presenting such data, which is crucial for understanding the selectivity and potential side-effect profile of a muscarinic antagonist.
Table 1: Hypothetical Binding Affinity Profile of a Muscarinic Receptor Antagonist
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | pKi |
| M1 | [3H]-Pirenzepine | Radioligand Binding | Data N/A | Data N/A |
| M2 | [3H]-AF-DX 384 | Radioligand Binding | Data N/A | Data N/A |
| M3 | [3H]-4-DAMP | Radioligand Binding | Data N/A | Data N/A |
| M4 | [3H]-p-F-HHSiD | Radioligand Binding | Data N/A | Data N/A |
| M5 | [3H]-NMS | Radioligand Binding | Data N/A | Data N/A |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for this compound bromide.
Experimental Protocols for Characterizing Muscarinic Antagonists
The following sections describe the standard methodologies used to determine the binding affinity and functional activity of muscarinic receptor antagonists like this compound bromide.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest.
-
Tissues or cells expressing the target muscarinic receptor subtype are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound bromide) are added to compete for binding with the radioligand.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays measure the biological response resulting from the interaction of a drug with its receptor. For muscarinic antagonists, these assays typically involve measuring the inhibition of an agonist-induced response.
-
A strip of smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig trachea or ileum) is mounted in an organ bath containing a physiological salt solution.
-
The tissue is contracted by the addition of a muscarinic agonist (e.g., acetylcholine or carbacholine).
-
Increasing concentrations of the antagonist (this compound bromide) are added to the bath, and the inhibition of the agonist-induced contraction is measured.
-
The pA2 value, a measure of the antagonist's potency, can be determined from this data.
Signaling Pathways
Muscarinic receptors mediate their effects through different G-protein signaling pathways. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Conclusion
This compound bromide is a potent muscarinic receptor antagonist with established efficacy in the treatment of obstructive airway diseases. Its pharmacological profile is characterized by a strong competitive antagonism at muscarinic receptors, particularly the M3 subtype, leading to bronchodilation and reduced mucus secretion. While its clinical utility is recognized, a detailed public record of its binding affinities across all muscarinic receptor subtypes is not currently available. Further research and publication of these quantitative data would provide a more complete understanding of its selectivity and overall pharmacological profile, aiding in the development of next-generation respiratory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound bromide and other novel muscarinic receptor antagonists.
References
- 1. Pharmacology of the anticholinergic bronchospasmolytic agent this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. What is this compound Bromide used for? [synapse.patsnap.com]
- 4. [Effects of this compound bromide, a new antiasthma drug, on mediator release from mast cells and actions of mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
Flutropium Bromide for Asthma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutropium bromide is a quaternary ammonium derivative of atropine and a potent anticholinergic agent investigated for its bronchodilatory properties in the context of asthma and other obstructive airway diseases.[1] As a competitive antagonist of acetylcholine at muscarinic receptors, it effectively suppresses bronchospasm.[1][2] This technical guide provides an in-depth overview of this compound bromide, focusing on its mechanism of action, preclinical pharmacology, and relevant experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound bromide in publicly accessible literature, data from the structurally and functionally related compounds, ipratropium bromide and tiotropium bromide, are included for comparative and illustrative purposes, with clear notation.
Chemical and Physical Properties
This compound bromide, with the chemical name (endo,syn)-8-(2-Fluoroethyl)-3-[(hydroxydiphenylacetyl)oxy]-8-methyl-8-azoniabicyclo[3.2.1]octane bromide, is a synthetic compound with the following properties:[3]
| Property | Value | Reference |
| Molecular Formula | C24H29BrFNO3 | [3] |
| Molecular Weight | 478.39 g/mol | [3] |
| CAS Number | 63516-07-4 | [3] |
| Appearance | White crystals | [3] |
| Melting Point | 192-193 °C (dec.) | [3] |
Mechanism of Action: Muscarinic Receptor Antagonism
This compound bromide exerts its bronchodilatory effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the airways.[4] In asthma, the parasympathetic nervous system, via the vagus nerve, releases acetylcholine (ACh), which binds to M3 muscarinic receptors on airway smooth muscle cells. This binding initiates a signaling cascade that leads to bronchoconstriction.[5][6]
This compound bromide, when inhaled, blocks the binding of ACh to these M3 receptors, thereby inhibiting the downstream signaling pathway and preventing the contraction of airway smooth muscle, resulting in bronchodilation.[4]
Signaling Pathway of Muscarinic Receptor-Mediated Bronchoconstriction
The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells triggers a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction (bronchoconstriction). This compound bromide blocks this entire cascade at the initial receptor-ligand binding step.
Preclinical Pharmacology
In Vitro Studies
In vitro experiments have demonstrated that this compound bromide is a more effective anticholinergic agent than atropine.[1] It has also been suggested to interfere with the anaphylactic reaction in a certain dose range in vitro.[1]
Quantitative Data for Related Muscarinic Antagonists
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Ipratropium Bromide | M1 | 0.5 - 3.6 | [7] |
| M2 | 0.5 - 3.6 | [7] | |
| M3 | 0.5 - 3.6 | [7] | |
| Tiotropium Bromide | M1 | ~0.1 | [8] |
| M2 | ~0.1 | [8] | |
| M3 | ~0.1 | [8] |
Note: Tiotropium is approximately 10-fold more potent than ipratropium bromide in binding studies.[8]
In Vivo Studies
Animal studies have confirmed the anticholinergic properties of this compound bromide. It is more effective than atropine after parenteral administration and has a longer duration of action.[1] Due to its quaternary structure, it does not produce central anticholinergic effects.[1] When administered as an aerosol, this compound bromide is superior to atropine in both effectiveness and duration of action.[1]
A study in guinea pigs demonstrated that a single inhalation of 0.0003% this compound bromide inhibits acetylcholine-induced bronchoconstriction without affecting blood pressure.[2] Other in vivo studies in guinea pigs have shown that intravenous administration of this compound bromide (3 and 10 mg/kg) has an inhibitory action on 48-hour homologous passive cutaneous anaphylaxis (PCA) and inhibits histamine release from isolated rat mast cells stimulated by an antigen.[9] However, it shows no antagonistic action against LTD4 and serotonin.[2][9]
Pharmacokinetics
Detailed pharmacokinetic data for this compound bromide are not extensively published. However, its quaternary ammonium structure suggests poor enteral absorption.[1]
Pharmacokinetic Parameters of Related Compounds in Rats
| Compound | Route | Half-life (plasma) | Clearance | Volume of Distribution (Vss) | Reference |
| Ipratropium Bromide | i.v. | 6-8 h | 87-150 ml/min/kg | 3-15 L/kg | [10] |
| Tiotropium Bromide | i.v. | 6-8 h | 87-150 ml/min/kg | 3-15 L/kg | [10] |
Toxicology
Acute toxicity studies have been conducted in rodents.
| Species | Route | LD50 (mg/kg) | Reference |
| Mouse (male) | i.v. | 12.5 | [3] |
| Mouse (female) | i.v. | 11.0 | [3] |
| Rat (male) | i.v. | 16.4 | [3] |
| Rat (female) | i.v. | 18.4 | [3] |
| Mouse (male) | oral | 760 | [3] |
| Mouse (female) | oral | 810 | [3] |
| Rat (male) | oral | 830 | [3] |
| Rat (female) | oral | 740 | [3] |
Experimental Protocols
Muscarinic Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound bromide to muscarinic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary cells) stably expressing the desired human muscarinic receptor subtype (M1, M2, or M3).
-
Incubation: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound bromide).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Assessment of Bronchodilator Activity (Organ Bath Study)
This protocol outlines the procedure for evaluating the functional antagonism of this compound bromide against a bronchoconstrictor agent in isolated tracheal tissue.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected and cut into rings.
-
Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Contraction: A contractile agent, such as acetylcholine or histamine, is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.
-
Treatment: Cumulative concentrations of this compound bromide are added to the bath, and the resulting relaxation of the tracheal ring is recorded.
-
Data Analysis: The concentration of this compound bromide that causes 50% of the maximal relaxation (IC50) or the antagonist's affinity (pA2 value) is calculated from the concentration-response curve.
Clinical Studies
No comprehensive clinical trial data for this compound bromide in asthma or COPD is readily available in the public domain. Clinical development information for this specific compound appears to be limited. However, numerous clinical trials have been conducted on other inhaled anticholinergics like ipratropium bromide and tiotropium bromide, demonstrating their efficacy and safety in the treatment of obstructive airway diseases.[11][12][13]
Conclusion
This compound bromide is a potent muscarinic antagonist with demonstrated preclinical efficacy as a bronchodilator. Its quaternary ammonium structure confers the advantage of limited systemic absorption and a favorable safety profile by minimizing central anticholinergic side effects. While specific quantitative pharmacological and clinical data are scarce in the literature, the established mechanisms of action and the wealth of data on related compounds provide a strong rationale for its investigation in asthma research. The experimental protocols outlined in this guide offer a framework for the further characterization of this compound bromide and other novel anticholinergic agents for the treatment of asthma and other respiratory diseases.
References
- 1. Pharmacology of the anticholinergic bronchospasmolytic agent this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Bromide [drugfuture.com]
- 4. What is this compound Bromide used for? [synapse.patsnap.com]
- 5. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective muscarinic receptor antagonists for airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of this compound bromide, a new antiasthma drug, on mediator release from mast cells and actions of mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Severe exacerbations of COPD and asthma. Incremental benefit of adding ipratropium to usual therapy [pubmed.ncbi.nlm.nih.gov]
- 12. Use of ipratropium bromide in asthma. Results of a multi-clinic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonged effect of tiotropium bromide on methacholine-induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Flutropium Bromide: A Technical Guide to its Interaction with Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutropium bromide is a synthetic anticholinergic agent recognized for its efficacy as a bronchodilator in the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic action is rooted in its ability to antagonize acetylcholine receptors, specifically the muscarinic subtypes, within the airway smooth muscle. This technical guide provides a comprehensive overview of the molecular interactions between this compound bromide and muscarinic acetylcholine receptors (mAChRs), detailing its mechanism of action, binding characteristics, and the subsequent effects on intracellular signaling pathways. This document also outlines standard experimental protocols for assessing ligand-receptor interactions and visualizes key pathways and workflows to support further research and drug development in this area.
Introduction to this compound Bromide and its Therapeutic Role
This compound bromide is a quaternary ammonium derivative of atropine, a classic competitive antagonist of acetylcholine.[1] Its primary clinical application is in the treatment of obstructive airway diseases, where it acts to alleviate bronchoconstriction.[1] Administered typically via inhalation, this compound bromide exerts a localized effect on the airways, which minimizes systemic side effects.[1] Its quaternary structure limits its ability to cross the blood-brain barrier, thereby reducing the potential for central nervous system effects.[1] In vitro and in vivo studies have indicated that this compound bromide is more potent and has a longer duration of action compared to atropine.[1]
Mechanism of Action at Muscarinic Acetylcholine Receptors
The pharmacological effect of this compound bromide is achieved through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of mAChRs (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body. In the airways, the M3 subtype, located on smooth muscle cells, is primarily responsible for mediating bronchoconstriction and mucus secretion.[2] this compound bromide, being a non-selective antagonist, binds to these receptors, preventing acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. By blocking M3 receptors, this compound bromide leads to the relaxation of airway smooth muscle, resulting in bronchodilation and easier breathing.[1]
Data Presentation: Binding Affinities and Functional Potencies
A critical aspect of characterizing a receptor antagonist is to quantify its binding affinity (Ki) for its target receptors and its functional potency (IC50) in cellular or tissue-based assays. The Ki value represents the dissociation constant of the inhibitor-receptor complex and is an inverse measure of binding affinity. The IC50 value is the concentration of an inhibitor that produces 50% of the maximal inhibition.
Despite a comprehensive literature search, specific quantitative data for the binding affinities (Ki values) and functional potencies (IC50 values) of this compound bromide across all five human muscarinic receptor subtypes were not available in the public domain. To provide a comparative context, the following tables present data for the well-characterized non-selective muscarinic antagonist, atropine, and the clinically relevant bronchodilator, ipratropium bromide.
Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Receptor Antagonists
| Receptor Subtype | This compound Bromide | Atropine | Ipratropium Bromide |
| M1 | Data Not Available | ~1-2 | ~1-3 |
| M2 | Data Not Available | ~1-2 | ~1-3 |
| M3 | Data Not Available | ~1-2 | ~1-3 |
| M4 | Data Not Available | ~1-2 | - |
| M5 | Data Not Available | ~1-2 | - |
Note: Ki values for atropine and ipratropium bromide are approximate and can vary based on experimental conditions.
Table 2: Comparative Functional Potencies (IC50, nM) of Muscarinic Receptor Antagonists
| Assay Type | This compound Bromide | Atropine | Ipratropium Bromide |
| Inhibition of Acetylcholine-induced Bronchoconstriction | Data Not Available | ~1-5 | ~1-5 |
| Inhibition of Phosphoinositide Hydrolysis (M1/M3/M5) | Data Not Available | ~1-10 | ~1-10 |
| Inhibition of Adenylyl Cyclase (M2/M4) | Data Not Available | ~1-10 | ~1-10 |
Note: IC50 values are highly dependent on the specific assay conditions, including agonist concentration and tissue/cell type used.
Experimental Protocols
The determination of binding affinities and functional potencies of compounds like this compound bromide relies on well-established experimental protocols. The following provides a detailed methodology for a competitive radioligand binding assay, a gold-standard method for determining the Ki of an unlabeled compound.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1, M2, M3, M4, or M5 receptors).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]) or iodine-125 ([¹²⁵I]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Unlabeled Competitor: this compound bromide.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the target receptor subtype.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and assay buffer.
-
Non-specific Binding: Add receptor membranes, the fixed concentration of the radioligand, and a saturating concentration of the non-specific binding control (e.g., 1 µM atropine).
-
Competitive Binding: Add receptor membranes, the fixed concentration of the radioligand, and serial dilutions of this compound bromide.
-
-
Incubation:
-
Incubate the assay plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM from wells with atropine) from the total binding (CPM from wells without any competitor).
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound bromide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound bromide and a typical experimental workflow.
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways antagonized by this compound bromide.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound Bromide's Action
Caption: Competitive antagonism of this compound bromide at the M3 receptor.
Conclusion
This compound bromide is a potent, non-selective muscarinic acetylcholine receptor antagonist that effectively induces bronchodilation by blocking the action of acetylcholine at M3 receptors in the airway smooth muscle. While its clinical efficacy is well-documented, a comprehensive public dataset of its binding affinities and functional potencies across all five muscarinic receptor subtypes remains to be fully elucidated. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of this compound bromide and similar compounds, ultimately contributing to the development of more refined and targeted therapies for respiratory diseases.
References
Methodological & Application
Application Notes and Protocols: Flutropium Bromide In Vivo Studies in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of in vivo studies investigating the efficacy of flutropium bromide in guinea pig models of airway obstruction and allergic rhinitis. Detailed experimental protocols and data are presented to facilitate the design and implementation of similar preclinical studies.
Overview of this compound Bromide
This compound bromide is a non-selective muscarinic receptor antagonist. Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, leading to a reduction in cholinergic nerve-induced bronchoconstriction and mucus secretion. In guinea pig models, this compound bromide has demonstrated efficacy in attenuating airway responses to various stimuli.
Signaling Pathway of this compound Bromide
This compound bromide acts by blocking the M3 muscarinic acetylcholine receptors on airway smooth muscle and mucous glands. This prevents the binding of acetylcholine, thereby inhibiting the downstream signaling cascade that leads to bronchoconstriction and mucus secretion.
In Vivo Efficacy Data
Inhibition of Histamine-Induced Increase in Intranasal Pressure
This compound bromide has been shown to inhibit the increase in intranasal pressure induced by histamine in non-sensitized guinea pigs.[1]
| Treatment (Inhalation) | Concentration | Outcome |
| This compound Bromide | 0.3% | Inhibitory Action |
| Atropine | 0.3% | Inhibitory Action |
| Diphenhydramine | 0.01% | Inhibitory Action |
| Cimetidine | 0.1% | No Effect |
Inhibition of Allergic Nasal Mucosa Capillary Permeability
In passively sensitized guinea pigs, intravenous administration of this compound bromide dose-dependently inhibited allergic nasal mucosa capillary permeability.[1]
| Treatment (Intravenous) | Dose | Outcome |
| This compound Bromide | 0.1 - 1.0 mg/kg | Dose-dependent Inhibition |
| Atropine | 10 mg/kg | No Inhibitory Action |
Experimental Protocols
Histamine-Induced Rhinitis Model in Non-Sensitized Guinea Pigs
This protocol describes the induction of rhinitis using histamine and the evaluation of inhibitory compounds.
Protocol Steps:
-
Animal Model: Use non-sensitized guinea pigs.
-
Drug Administration: Administer this compound bromide (0.3%), atropine (0.3%), diphenhydramine (0.01%), or cimetidine (0.1%) directly into the nasal cavities using an ultrasonic nebulizer for 20 minutes.[1]
-
Histamine Challenge: Following drug administration, induce an increase in intranasal pressure by administering 0.1% histamine via inhalation for 10 minutes.[1]
-
Outcome Measurement: Monitor and record the changes in intranasal pressure to assess the inhibitory effects of the test compounds.
Allergic Rhinitis Model in Passively Sensitized Guinea Pigs
This protocol outlines the procedure for evaluating the effect of this compound bromide on allergic nasal mucosa capillary permeability.
Protocol Steps:
-
Passive Sensitization: Sensitize guinea pigs according to established protocols.
-
Challenge: Perform the allergic challenge 48 hours after sensitization.[1]
-
Drug Administration: Administer this compound bromide (0.1-1.0 mg/kg) or atropine (10 mg/kg) via intravenous injection.[1]
-
Outcome Measurement: Assess the degree of nasal mucosa capillary permeability to determine the efficacy of the treatment.
Conclusion
The in vivo studies in guinea pigs demonstrate that this compound bromide is effective in mitigating both histamine-induced and allergen-induced rhinitis symptoms. These findings support its potential as a therapeutic agent for respiratory conditions characterized by cholinergic hyperactivity. The provided protocols offer a framework for further preclinical evaluation of muscarinic antagonists.
References
Application Notes and Protocols for Flutropium Bromide Aerosol in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Flutropium bromide in aerosolized form for preclinical research. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating its pharmacological properties and therapeutic potential.
Introduction to this compound Bromide
This compound bromide is an anticholinergic agent that acts as a competitive antagonist of acetylcholine at muscarinic receptors.[1] Its primary application is in the research of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2] Administered as an aerosol, this compound bromide delivers the active compound directly to the airways, maximizing local efficacy and minimizing systemic side effects.[1] Its mechanism of action involves the blockade of muscarinic receptors, particularly the M3 subtype on airway smooth muscle, leading to bronchodilation.[2]
Mechanism of Action: Muscarinic Receptor Antagonism
This compound bromide is a classic competitive antagonist of acetylcholine. In the airways, acetylcholine is a key neurotransmitter that binds to muscarinic receptors on smooth muscle cells, causing bronchoconstriction. By competitively inhibiting these receptors, this compound bromide prevents this contraction, resulting in relaxation of the airway smooth muscle and subsequent bronchodilation.[1] In vitro experiments have indicated that this compound bromide is more potent than atropine, a well-known anticholinergic agent.[1] Additionally, some studies suggest that this compound bromide may have a weak mast cell stabilizing effect, potentially inhibiting the release of histamine, though it does not show antagonistic action against leukotriene D4 or serotonin.
References
Application Notes and Protocols for Flutropium Bromide in COPD Research Models
Disclaimer: Published research specifically detailing the use of Flutropium bromide in preclinical COPD models is limited. The following application notes and protocols are based on the well-established use of analogous M3 muscarinic receptor antagonists, such as Ipratropium bromide and Tiotropium bromide, in established COPD research models. These protocols can serve as a starting point for investigating the therapeutic potential of this compound bromide.
Introduction
This compound bromide is a quaternary ammonium anticholinergic agent that acts as a non-selective muscarinic receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of acetylcholine on muscarinic receptors, particularly the M3 subtype, which are predominantly located in the smooth muscle of the airways.[1][2] Inhibition of these receptors leads to a reduction in bronchoconstriction and mucus secretion, key pathological features of Chronic Obstructive Pulmonary Disease (COPD).[1] Due to its structural and functional similarity to other well-characterized anticholinergics like Ipratropium and Tiotropium bromide, this compound bromide is a compound of interest for the development of new COPD therapies.
These application notes provide an overview of the potential use of this compound bromide in established in vivo and in vitro models of COPD, drawing parallels from studies involving its analogs.
Mechanism of Action and Signaling Pathway
This compound bromide, as a muscarinic antagonist, competitively inhibits the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This blockade prevents the activation of the Gq protein-coupled signaling cascade, which would otherwise lead to the production of inositol trisphosphate (IP3) and subsequent release of intracellular calcium. The resulting decrease in intracellular calcium levels leads to smooth muscle relaxation and bronchodilation.[1]
Caption: Mechanism of action of this compound bromide.
In Vivo COPD Research Models
Animal models are crucial for evaluating the efficacy of novel therapeutic agents for COPD. The most common models involve inducing COPD-like pathology in rodents through exposure to cigarette smoke (CS) or lipopolysaccharide (LPS).[1][3][4]
Cigarette Smoke-Induced COPD Model in Mice
This model recapitulates key features of human COPD, including chronic inflammation, emphysema, and airway remodeling.
Experimental Protocol:
-
Animal Selection: Use 8-10 week old male C57BL/6 mice.
-
COPD Induction: Expose mice to whole-body cigarette smoke (e.g., from 3R4F research cigarettes) for 4-6 months. A typical exposure protocol is 2 cigarettes, 4 times a day, 5 days a week.
-
This compound Bromide Administration: Administer this compound bromide (or vehicle control) via inhalation (nebulization) or intranasal instillation at a predetermined dose, starting from a specified time point during the CS exposure period.
-
Readouts:
-
Pulmonary Function: Measure lung function parameters (e.g., forced expiratory volume in 0.1 seconds (FEV0.1), forced vital capacity (FVC), and airway resistance) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell influx (neutrophils, macrophages) and cytokine levels (e.g., TNF-α, IL-6).
-
Histopathology: Perfuse and fix lungs for histological analysis of emphysema (mean linear intercept), inflammation, and goblet cell hyperplasia (Periodic acid-Schiff staining).
-
Caption: Cigarette smoke-induced COPD model workflow.
Lipopolysaccharide (LPS)-Induced Airway Inflammation Model in Rats
This model is particularly useful for studying acute exacerbations of COPD, characterized by robust neutrophilic inflammation.[1]
Experimental Protocol:
-
Animal Selection: Use adult male Sprague-Dawley rats.
-
Inflammation Induction: Administer a single intranasal or intratracheal instillation of LPS (e.g., from E. coli) to induce acute airway inflammation.
-
This compound Bromide Administration: Administer this compound bromide (or vehicle control) prophylactically (before LPS) or therapeutically (after LPS) via inhalation.
-
Readouts (typically 24-48 hours post-LPS):
-
BAL Fluid Analysis: Quantify total and differential cell counts (especially neutrophils) and inflammatory mediators (e.g., TNF-α, IL-1β, CXCL1).
-
Lung Histology: Assess inflammatory cell infiltration in the lung parenchyma.
-
Airway Hyperresponsiveness (AHR): Measure changes in airway resistance in response to a bronchoconstrictor (e.g., methacholine).
-
In Vitro COPD Research Models
In vitro models allow for the investigation of the direct cellular and molecular effects of this compound bromide.
Human Bronchial Epithelial Cell (HBEC) Culture
Primary HBECs or cell lines (e.g., BEAS-2B) can be used to model the effects of this compound bromide on airway epithelial cells.
Experimental Protocol:
-
Cell Culture: Culture HBECs to confluence. For a more physiologically relevant model, grow cells at an air-liquid interface (ALI) to induce differentiation into a mucociliary epithelium.
-
Stimulation: Stimulate cells with cigarette smoke extract (CSE) or LPS to mimic COPD-related inflammation and mucus hypersecretion.
-
This compound Bromide Treatment: Co-incubate cells with this compound bromide at various concentrations.
-
Readouts:
-
Cytokine Secretion: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant by ELISA.
-
Mucin Gene Expression: Quantify the expression of mucin genes (e.g., MUC5AC) by qRT-PCR.
-
Mucin Protein Secretion: Measure MUC5AC protein levels by ELISA or dot blot.
-
Caption: In vitro experimental workflow.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound Bromide on Pulmonary Function in a CS-Induced COPD Mouse Model (Hypothetical Data)
| Treatment Group | FEV0.1/FVC (%) | Airway Resistance (cmH2O·s/mL) |
| Control (Air) | 85 ± 3 | 0.3 ± 0.05 |
| CS + Vehicle | 65 ± 4 | 0.8 ± 0.1 |
| CS + this compound Bromide (Low Dose) | 72 ± 3 | 0.6 ± 0.08 |
| CS + this compound Bromide (High Dose) | 78 ± 4 | 0.4 ± 0.06 |
| Data are presented as mean ± SEM. *p < 0.05 compared to CS + Vehicle. |
Table 2: Effect of this compound Bromide on Inflammatory Cells in BAL Fluid in an LPS-Induced Rat Model (Hypothetical Data)
| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^5) | Macrophages (x10^5) |
| Saline + Vehicle | 2.1 ± 0.3 | 0.1 ± 0.02 | 2.0 ± 0.3 |
| LPS + Vehicle | 15.8 ± 1.2 | 12.5 ± 1.0 | 3.2 ± 0.4 |
| LPS + this compound Bromide (1 mg/kg) | 9.5 ± 0.8 | 6.8 ± 0.7 | 2.6 ± 0.3 |
| LPS + this compound Bromide (3 mg/kg) | 6.2 ± 0.6 | 3.5 ± 0.5 | 2.5 ± 0.2 |
| Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Vehicle. |
Table 3: Effect of this compound Bromide on IL-8 and MUC5AC Secretion from CSE-Stimulated HBECs (Hypothetical Data)
| Treatment Group | IL-8 (pg/mL) | MUC5AC (ng/mL) |
| Control | 50 ± 5 | 10 ± 2 |
| CSE + Vehicle | 450 ± 30 | 85 ± 7 |
| CSE + this compound Bromide (1 µM) | 280 ± 25 | 55 ± 6 |
| CSE + this compound Bromide (10 µM) | 150 ± 18 | 30 ± 4 |
| Data are presented as mean ± SEM. *p < 0.05 compared to CSE + Vehicle. |
Conclusion
While specific data for this compound bromide in COPD models is not widely available, the established protocols for its analogs, Ipratropium and Tiotropium bromide, provide a robust framework for its evaluation. The proposed in vivo and in vitro models can be adapted to investigate the efficacy of this compound bromide in mitigating key features of COPD, including bronchoconstriction, airway inflammation, and mucus hypersecretion. Such studies are essential to determine its potential as a novel therapeutic agent for this debilitating disease.
References
Application Notes and Protocols for Flutropium Bromide Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutropium bromide is a competitive antagonist of acetylcholine at muscarinic receptors, making it a valuable tool for research in respiratory pharmacology and drug development.[1] As a quaternary ammonium compound, it possesses potent anticholinergic properties.[1] This document provides detailed protocols for the preparation, handling, and analysis of this compound bromide solutions in a laboratory setting. It also outlines its mechanism of action through the muscarinic signaling pathway and provides a general workflow for the preclinical screening of bronchodilators.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound bromide is provided in Table 1.
Table 1: Physicochemical Properties of this compound Bromide
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉BrFNO₃ | [2] |
| Molecular Weight | 478.39 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Inferred from Ipratropium Bromide[3] |
| Solubility | Soluble in DMSO | General knowledge |
| Storage (Powder) | -20°C | General lab practice |
| Storage (Solution) | -80°C (in DMSO) | General lab practice |
Experimental Protocols
Preparation of this compound Bromide Stock Solution (10 mM in DMSO)
Objective: To prepare a high-concentration stock solution of this compound bromide in an organic solvent for subsequent dilution in aqueous buffers for in vitro assays.
Materials:
-
This compound bromide powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the this compound bromide powder to room temperature before opening to prevent condensation.
-
In a sterile fume hood, weigh out 4.78 mg of this compound bromide powder and transfer it to a sterile, amber glass vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and initials of the preparer.
-
Store the stock solution at -80°C for long-term storage. For short-term use, store at -20°C.
Preparation of Working Solutions in Physiological Buffer
Objective: To prepare diluted working solutions of this compound bromide in a physiologically relevant buffer for use in cell-based assays.
Materials:
-
10 mM this compound bromide stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the 10 mM this compound bromide stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile PBS to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of sterile PBS.
-
Gently mix the working solutions by inversion or gentle vortexing. Avoid vigorous shaking to prevent protein denaturation if the buffer contains supplements.
-
Prepare working solutions fresh for each experiment to minimize degradation.
Quality Control of this compound Bromide Solutions
Objective: To ensure the identity, purity, and concentration of the prepared this compound bromide solutions.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to determine the purity and concentration of this compound bromide. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for similar compounds.[5]
-
Mass Spectrometry (MS): To confirm the identity of the compound by determining its molecular weight.
Table 2: Example HPLC Parameters for Quality Control (starting point)
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Signaling Pathway and Experimental Workflow
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These are G-protein coupled receptors (GPCRs) that are primarily coupled to Gq/11 or Gi/o proteins.[6] The diagram below illustrates the canonical signaling pathway of M3 muscarinic receptors, which are predominant in bronchial smooth muscle.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
General Workflow for Preclinical Screening of Bronchodilators
The following diagram outlines a typical workflow for the preclinical evaluation of a potential bronchodilator agent like this compound bromide.
Caption: Preclinical Screening Workflow for Bronchodilators.
Data Presentation
Quantitative data from experiments should be summarized in a clear and structured format. An example table for presenting data from a functional assay is provided below.
Table 3: Example Data Table for a Functional Assay (Calcium Flux)
| This compound Bromide Concentration (µM) | Acetylcholine EC₅₀ (nM) | Fold Shift | n |
| 0 (Vehicle Control) | 15.2 ± 1.8 | 1.0 | 4 |
| 0.1 | 45.6 ± 3.5 | 3.0 | 4 |
| 1 | 168.9 ± 12.1 | 11.1 | 4 |
| 10 | 501.2 ± 35.7 | 33.0 | 4 |
Data are presented as mean ± SEM.
Conclusion
This document provides a foundational set of protocols and informational diagrams for working with this compound bromide solutions in a research setting. Adherence to these guidelines will help ensure the quality and reproducibility of experimental results. Researchers are encouraged to adapt and validate these protocols for their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [precision.fda.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Item - Stability of ipratropium bromide and salbutamol nebuliser admixtures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. Development of a rapid and validated stability-indicating UPLC-PDA method for concurrent quantification of impurity profiling and an assay of ipratropium bromide and salbutamol sulfate in inhalation dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flutropium Bromide Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flutropium bromide is a synthetically derived anticholinergic agent, structurally related to atropine, that acts as a competitive antagonist of acetylcholine at muscarinic receptors.[1][2] Its primary therapeutic application is as a bronchodilator for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] By blocking muscarinic receptors, particularly the M3 subtype on airway smooth muscle, this compound bromide inhibits bronchoconstriction and reduces mucus secretion, leading to improved airflow.[1] Due to its quaternary ammonium structure, it exhibits poor absorption from the gastrointestinal tract and limited penetration across the blood-brain barrier, minimizing systemic side effects when administered locally to the lungs via inhalation.[1] Rodent models are invaluable for the preclinical evaluation of this compound bromide's efficacy, safety, and mechanism of action.
Mechanism of Action and Signaling Pathway
This compound bromide exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. In the airways, the M3 muscarinic receptor subtype is predominantly responsible for mediating bronchoconstriction and mucus secretion.
The binding of acetylcholine to M3 receptors, which are Gq protein-coupled receptors, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with calmodulin, activate myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction and bronchoconstriction. This compound bromide, by blocking the initial binding of acetylcholine to the M3 receptor, prevents this entire signaling cascade.
Data Presentation
Quantitative data for this compound bromide in rodent models is limited in the published literature. The following tables provide examples of data that would be collected in such studies, with some values included for illustrative purposes based on studies of similar anticholinergic agents like ipratropium bromide and tiotropium bromide.
Table 1: Pharmacokinetic Parameters of Anticholinergic Agents in Rats
| Parameter | Administration Route | Ipratropium Bromide | Tiotropium Bromide | This compound Bromide |
| Dose | i.v. | 7-8 mg/kg | 7-8 mg/kg | Data not available |
| oral | 50 mg/kg | Data not available | Data not available | |
| i.t. | Data not available | Data not available | Data not available | |
| Cmax | i.v. | ~274 ng/mL | ~340 ng/mL | Data not available |
| oral | Data not available | <20 ng/mL | Data not available | |
| t½ (plasma) | i.v. | 6-8 h | 6-8 h | Data not available |
| Bioavailability | oral | ~12% | Very low | Poor (expected)[1] |
| Reference | [3][4] | [3][4] |
i.v. = intravenous; i.t. = intratracheal; Cmax = maximum plasma concentration; t½ = half-life.
Table 2: Efficacy of this compound Bromide in a Rodent Model of Asthma
| Treatment Group | Dose/Concentration | Route | Reduction in Airway Hyperresponsiveness (%) | Reduction in BALF Eosinophils (%) | Reference |
| Vehicle Control | - | Inhalation | 0 | 0 | |
| This compound Bromide | 0.3% solution | Inhalation | Data not available | Data not available | [2] |
| This compound Bromide | 3 mg/kg | i.v. | Data not available | Data not available | [2] |
| This compound Bromide | 10 mg/kg | i.v. | Data not available | Data not available | [2] |
BALF = bronchoalveolar lavage fluid.
Table 3: Efficacy of Anticholinergic Agents in a Rodent Model of COPD
| Treatment Group | Dose/Concentration | Route | Improvement in Lung Function (e.g., FEV1) | Reduction in Inflammatory Cells | Reference |
| Vehicle Control | - | Inhalation | Baseline | Baseline | |
| Ipratropium Bromide | 0.025% aerosol | Inhalation | Significant improvement | Not specified | [5][6] |
| This compound Bromide | Data not available | Inhalation | Data not available | Data not available |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound bromide in a rodent model of respiratory disease.
Protocol 1: Intratracheal Administration of this compound Bromide in Rats
This protocol describes a non-surgical method for the direct instillation of this compound bromide into the lungs of a rat.
Materials:
-
This compound bromide
-
Vehicle (e.g., sterile phosphate-buffered saline (PBS) or 0.9% saline)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Small animal laryngoscope or otoscope with a light source
-
Flexible catheter or a blunt-tipped gavage needle
-
1 mL syringe
-
Heating pad for recovery
Procedure:
-
Preparation of this compound Bromide Solution: Dissolve this compound bromide in the chosen vehicle to the desired concentration. Ensure the solution is sterile-filtered if necessary.
-
Anesthesia: Anesthetize the rat according to an approved institutional protocol. Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.
-
Positioning: Place the anesthetized rat in a supine position on a slanted board (approximately 45 degrees) to facilitate visualization of the trachea.
-
Visualization of the Trachea: Gently open the rat's mouth and use the laryngoscope or otoscope to visualize the vocal cords. A gentle pull on the tongue can aid in visualization.
-
Instillation: Carefully guide the catheter or gavage needle between the vocal cords and into the trachea.
-
Attach the syringe containing the this compound bromide solution to the catheter/needle.
-
Administer the solution in a single, steady bolus. A small volume of air (e.g., 0.1-0.2 mL) can be pushed through after the liquid to ensure complete delivery to the lungs. The total volume should not exceed 1.5 mL/kg body weight.
-
Recovery: Remove the catheter/needle and place the rat on a heating pad in a prone position to aid recovery. Monitor the animal until it is fully ambulatory.
Protocol 2: Inhalation Administration of this compound Bromide in Mice via Nebulization
This protocol outlines the administration of aerosolized this compound bromide to mice using a whole-body or nose-only exposure chamber.
Materials:
-
This compound bromide
-
Vehicle (e.g., sterile 0.9% saline)
-
Nebulizer (e.g., ultrasonic or jet nebulizer)
-
Inhalation exposure chamber (whole-body or nose-only)
-
Airflow and pressure control systems
Procedure:
-
Preparation of this compound Bromide Solution: Prepare the this compound bromide solution in saline at the desired concentration (e.g., a 0.3% solution was used in a study with dogs).[2]
-
System Setup: Calibrate the nebulizer and inhalation chamber to ensure a consistent and appropriate particle size distribution and aerosol concentration.
-
Animal Placement: Place the mice in the exposure chamber. For nose-only systems, gently restrain the animals in the exposure tubes. Allow for a brief acclimatization period.
-
Aerosol Generation and Exposure:
-
Fill the nebulizer with the this compound bromide solution.
-
Activate the nebulizer and the airflow system to deliver the aerosol into the chamber.
-
Expose the animals for a predetermined duration (e.g., 20-30 minutes). The duration will depend on the desired lung deposition dose.
-
-
Post-Exposure:
-
Turn off the nebulizer and allow fresh air to flush the chamber before removing the animals.
-
Return the mice to their home cages and monitor for any adverse effects.
-
Concluding Remarks
The administration of this compound bromide to rodent models is a critical step in the preclinical assessment of its therapeutic potential for respiratory diseases. The protocols provided herein offer standardized methods for intratracheal and inhalation delivery. While specific quantitative data for this compound bromide in rodents is not extensively available, the methodologies and data from structurally and functionally similar compounds like ipratropium and tiotropium bromide provide a valuable framework for study design and data interpretation. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound bromide in relevant animal models.
References
- 1. Pharmacology of the anticholinergic bronchospasmolytic agent this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of this compound bromide, a new antiasthma drug, on mediator release from mast cells and actions of mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution of the anticholinergics tiotropium and ipratropium in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ipratropium bromide on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The effect of inhaled ipratropium bromide on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Bronchoconstriction using Ipratropium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium bromide is a synthetic quaternary ammonium compound that acts as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary therapeutic application is as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[2][3] In a research setting, ipratropium bromide serves as a valuable pharmacological tool to investigate the role of cholinergic signaling in bronchoconstriction and to evaluate the efficacy of novel bronchodilator agents.
These application notes provide an overview of the mechanism of action of ipratropium bromide and detailed protocols for its use in common in vitro and in vivo models of bronchoconstriction.
Mechanism of Action
Acetylcholine (ACh) released from parasympathetic nerves is a primary mediator of bronchoconstriction.[4] ACh acts on muscarinic receptors on airway smooth muscle (ASM) cells, primarily the M3 subtype, to initiate a signaling cascade that leads to muscle contraction.[2][5]
Ipratropium bromide competitively blocks these M3 muscarinic receptors on ASM, preventing ACh from binding and initiating the contractile signaling pathway.[2][6] This antagonism leads to the relaxation of airway smooth muscle and subsequent bronchodilation.
The primary signaling pathway inhibited by ipratropium bromide is the Gq protein-coupled receptor pathway. Activation of the M3 receptor by ACh leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][8] The increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[8] By blocking the initial binding of ACh to the M3 receptor, ipratropium bromide effectively inhibits this entire cascade.
Data Presentation
Quantitative Data for Ipratropium Bromide
| Parameter | Value | Receptor Subtype | Species | Reference |
| IC50 | 1.7 nM | M3 | Not Specified | [9] |
| IC50 | 2.0 nM | M2 | Not Specified | [9] |
| IC50 | 2.9 nM | M1 | Not Specified | [9] |
Signaling Pathway
Caption: Muscarinic receptor signaling pathway leading to bronchoconstriction and its inhibition by Ipratropium Bromide.
Experimental Protocols
In Vitro: Isolated Tracheal Ring Preparation
This protocol details the investigation of ipratropium bromide's effect on induced contractions of isolated tracheal smooth muscle.
Materials:
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Ipratropium bromide
-
Acetylcholine (ACh) or Methacholine (MCh)
-
Isolated organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools
-
Suture silk
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., guinea pig, rat) according to approved institutional guidelines.
-
Carefully excise the trachea and place it in ice-cold Krebs-Henseleit buffer.
-
Dissect the trachea into individual rings, each 3-4 mm in width.
-
Tie suture silk through the cartilage of each ring at opposite ends.
-
-
Experimental Setup:
-
Mount the tracheal rings in the isolated organ baths containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas.
-
Attach one suture to a fixed hook in the bath and the other to a force transducer.
-
Apply an initial resting tension of 1-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Protocol:
-
Induction of Contraction: Add a submaximal concentration of ACh or MCh to the organ bath to induce a stable contraction.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add ipratropium bromide to the bath in a cumulative manner (e.g., increasing concentrations from 1 nM to 1 µM).
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.
-
Data Analysis: Express the relaxation as a percentage of the initial induced contraction. Calculate the IC50 value for ipratropium bromide.
-
Caption: Workflow for the in vitro investigation of Ipratropium Bromide on isolated tracheal rings.
In Vivo: Methacholine-Induced Bronchoconstriction in Rodents
This protocol describes the evaluation of ipratropium bromide's protective effect against bronchoconstriction in an in vivo rodent model.
Materials:
-
Small animal ventilator
-
Aerosol delivery system (nebulizer)
-
Ipratropium bromide solution for nebulization
-
Methacholine (MCh) solution for nebulization
-
Anesthetic agent (e.g., pentobarbital)
-
Tracheal cannula
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., guinea pig, mouse) with an appropriate anesthetic.
-
Perform a tracheostomy and insert a tracheal cannula.
-
Connect the animal to a small animal ventilator.
-
-
Measurement of Airway Resistance:
-
Monitor and record baseline airway resistance.
-
-
Drug Administration:
-
Administer aerosolized ipratropium bromide or vehicle (placebo) to the animal via the nebulizer connected to the ventilator circuit for a defined period (e.g., 5-10 minutes).
-
-
Bronchial Challenge:
-
After a set pre-treatment time (e.g., 15-30 minutes), challenge the animal with aerosolized MCh at a concentration known to induce significant bronchoconstriction.
-
Continuously monitor and record airway resistance during and after the MCh challenge.
-
-
Data Analysis:
-
Calculate the percentage increase in airway resistance from baseline in both the ipratropium bromide-treated and vehicle-treated groups.
-
Compare the responses between the two groups to determine the protective effect of ipratropium bromide.
-
Caption: Workflow for the in vivo investigation of Ipratropium Bromide's effect on methacholine-induced bronchoconstriction.
Conclusion
Ipratropium bromide is a well-characterized muscarinic antagonist that serves as an essential tool for studying cholinergic mechanisms of bronchoconstriction. The protocols provided herein offer standardized methods for evaluating its effects in both in vitro and in vivo settings. These experimental models are crucial for the preclinical development and validation of novel respiratory therapeutics.
References
- 1. droracle.ai [droracle.ai]
- 2. What is Ipratropium Bromide used for? [synapse.patsnap.com]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Flutropium Bromide: A Tool for Elucidating Muscarinic Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flutropium bromide is a synthetic quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its utility as a research tool stems from its ability to selectively block the actions of acetylcholine and other muscarinic agonists, thereby allowing for the characterization of muscarinic receptor subtypes and their downstream signaling pathways. These application notes provide a comprehensive overview of this compound bromide's pharmacological properties and detailed protocols for its use in studying muscarinic receptors.
Muscarinic receptors, a family of G protein-coupled receptors (GPCRs) consisting of five subtypes (M1-M5), play crucial roles in regulating a wide array of physiological functions, including smooth muscle contraction, heart rate, glandular secretion, and neurotransmission. The distinct tissue distribution and signaling mechanisms of these subtypes make them attractive therapeutic targets for a variety of diseases. This compound bromide serves as a valuable pharmacological probe to dissect the specific contributions of these receptor subtypes in both in vitro and in vivo models.
Pharmacological Profile
Functional Antagonism
The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
Table 1: Functional Potency of this compound Bromide
| Parameter | Value | Tissue Preparation | Agonist | Reference |
| pA2 | 8.72 ± 0.12 | Guinea Pig Trachea | Acetylcholine | [1] |
This pA2 value indicates that this compound bromide is a potent antagonist at muscarinic receptors in the guinea pig trachea, a tissue rich in M3 receptors that mediate smooth muscle contraction.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound bromide to investigate muscarinic receptor function.
Protocol 1: Determination of Antagonist Potency (pA2) using Isolated Guinea Pig Trachea (Schild Analysis)
This protocol describes the determination of the pA2 value of this compound bromide, a measure of its competitive antagonist activity at muscarinic receptors in a classic smooth muscle preparation.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Acetylcholine (ACh)
-
This compound bromide
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Excise the trachea and place it in cold Krebs-Henseleit solution.
-
Carefully dissect the trachea free of adhering connective tissue and cut it into rings, each 2-3 mm in width.
-
Suspend the tracheal rings in isolated organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.
-
Apply an initial tension of 1 g to each ring and allow them to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Schild Analysis:
-
Obtain a cumulative concentration-response curve for acetylcholine (ACh) (e.g., 10⁻⁹ to 10⁻³ M) to establish a baseline contractile response.
-
Wash the tissues repeatedly until the baseline tension is restored.
-
Incubate the tissues with a fixed concentration of this compound bromide (e.g., 10⁻⁹ M) for a predetermined equilibration period (e.g., 30-60 minutes).
-
In the presence of this compound bromide, obtain a second cumulative concentration-response curve for ACh.
-
Repeat the process with increasing concentrations of this compound bromide (e.g., 3x10⁻⁹ M, 10⁻⁸ M).
-
-
Data Analysis:
-
For each concentration of this compound bromide, calculate the dose ratio (DR), which is the ratio of the EC50 of ACh in the presence of the antagonist to the EC50 of ACh in its absence.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide (-log[this compound Bromide]) on the x-axis.
-
The pA2 value is the x-intercept of the Schild plot regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Experimental Workflow for Schild Analysis
Caption: Workflow for determining the pA2 value of this compound bromide.
Protocol 2: Radioligand Competition Binding Assay for Muscarinic Receptor Subtypes
This protocol provides a general framework for determining the binding affinity (Ki) of this compound bromide for specific muscarinic receptor subtypes expressed in cultured cells. The non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used radioligand for this purpose.
Materials:
-
Cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5)
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4)
-
[³H]-N-methylscopolamine ([³H]-NMS)
-
This compound bromide
-
Non-specific binding control (e.g., 1 µM atropine)
-
Scintillation cocktail and counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to a high density.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [³H]-NMS (typically at or below its Kd for the receptor subtype).
-
Add increasing concentrations of this compound bromide (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For determination of non-specific binding, add a saturating concentration of a non-labeled antagonist like atropine (1 µM) instead of this compound bromide.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound bromide by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no this compound bromide) against the logarithm of the this compound bromide concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific [³H]-NMS binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-NMS used and Kd is the dissociation constant of [³H]-NMS for the receptor.
-
Radioligand Competition Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Signaling Pathways
Muscarinic receptors couple to various G proteins to initiate intracellular signaling cascades. This compound bromide, by blocking the binding of acetylcholine, inhibits these pathways.
Muscarinic Receptor Signaling Pathways
Caption: Overview of muscarinic receptor signaling pathways.
Conclusion
This compound bromide is a potent muscarinic antagonist that serves as a valuable tool for the pharmacological characterization of muscarinic receptors. The protocols outlined in these application notes provide a foundation for researchers to investigate the role of muscarinic signaling in various physiological and pathological processes. By employing these methodologies, scientists can further elucidate the intricate functions of muscarinic receptor subtypes, paving the way for the development of novel therapeutics with improved selectivity and efficacy.
References
Application Note: Cell-based Assays for the Pharmacological Characterization of Flutropium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flutropium bromide is a synthetic anticholinergic agent, structurally related to atropine, that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary therapeutic application is as a bronchodilator for managing obstructive airway diseases such as COPD and asthma.[2][3] The mechanism of action involves blocking acetylcholine-mediated bronchoconstriction, predominantly through antagonism of the M3 muscarinic receptor subtype located on airway smooth muscle.[2] Furthermore, by blocking muscarinic receptors on submucosal glands, it reduces mucus secretion, further improving airway patency.[2]
Characterizing the pharmacological profile of compounds like this compound bromide is essential for drug development. Cell-based assays provide a robust platform to determine key parameters such as receptor binding affinity and functional potency in a physiologically relevant context. This document provides detailed protocols for two fundamental cell-based assays: a competitive radioligand binding assay to determine the binding affinity (Ki) and a calcium flux functional assay to measure antagonist potency (IC50).
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G proteins.[4] Upon activation by the endogenous agonist acetylcholine (ACh), the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[5] this compound bromide acts by competitively binding to the M3 receptor, thereby preventing ACh from initiating this signaling cascade.
References
Application Notes and Protocols for Flutropium Bromide in Airway Smooth Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of flutropium bromide in airway smooth muscle research. This compound bromide is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist of acetylcholine at muscarinic receptors.[1] Its primary application in respiratory research is the study of bronchoconstriction and the development of bronchodilator therapies for diseases like asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
This compound bromide exerts its bronchodilatory effect by blocking muscarinic acetylcholine receptors on airway smooth muscle cells.[2][3] In the airways, the predominant muscarinic receptor subtype responsible for smooth muscle contraction is the M3 receptor.[3][4] The binding of acetylcholine to M3 receptors, which are Gq-protein coupled, initiates a signaling cascade that leads to smooth muscle contraction.[3] this compound bromide competitively inhibits this binding, leading to muscle relaxation and bronchodilation.[2] While the primary therapeutic effect is attributed to M3 receptor antagonism, the affinity of this compound bromide for other muscarinic receptor subtypes (M1 and M2) may also contribute to its overall pharmacological profile.[5]
Data Presentation
Quantitative data on the binding affinities and functional potencies of various anticholinergic agents, including compounds structurally and functionally related to this compound bromide, are summarized below. Specific binding affinity (Ki) and functional potency (IC50/EC50) data for this compound bromide were not available in the reviewed literature. The provided data for ipratropium, tiotropium, and glycopyrrolate can serve as a reference for designing experiments with this compound bromide.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Anticholinergic Agents
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | Species | Reference |
| Ipratropium Bromide | Data not available | Data not available | Data not available | Various | [5][6] |
| Tiotropium Bromide | 0.3 ± 0.1 | 1.0 ± 0.2 | 0.14 ± 0.03 | Human | [7] |
| Glycopyrrolate | 2.5 | 5.0 | 1.0 | Human | [7] |
Table 2: Functional Potency of Anticholinergic Agents in Airway Smooth Muscle
| Compound | Assay | Parameter | Value | Species/Tissue | Reference |
| Ipratropium Bromide | Acetylcholine-induced contraction | -logEC50 | Data not available | Feline Bronchi | [8] |
| Ipratropium Bromide | Carbachol-induced contraction | EC50 | 10⁻⁹ - 10⁻⁸ M | Guinea Pig Trachea | [1] |
| Tiotropium Bromide | Methacholine-induced contraction | pEC50 | 8.8 ± 0.3 | Guinea Pig Trachea | [9] |
Experimental Protocols
Isolated Tracheal Ring Contraction Assay
This protocol details the methodology for assessing the effect of this compound bromide on agonist-induced contraction of isolated airway smooth muscle.
Materials:
-
This compound bromide
-
Acetylcholine (ACh) or Carbachol
-
Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Isolated organ bath system with force transducer
-
Guinea pig or other suitable animal model
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig via an approved method (e.g., cervical dislocation).
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.[10]
-
For studying the role of the epithelium, it can be removed by gently rubbing the luminal surface with a small cotton swab.[10]
-
-
Mounting in Organ Bath:
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.[10]
-
Maintain the bath at 37°C and continuously bubble with carbogen gas to maintain a pH of 7.4.[10]
-
Connect the upper hook to an isometric force transducer to record changes in muscle tension.
-
Apply an optimal resting tension (typically 1-1.5 g for guinea pig trachea) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[10]
-
-
Experimental Protocol:
-
Induce a stable contraction with a submaximal concentration of acetylcholine or carbachol (e.g., 1 µM).
-
Once the contraction has reached a plateau, add cumulative concentrations of this compound bromide to the organ bath at regular intervals (e.g., every 15-20 minutes) to construct a concentration-response curve.
-
Record the relaxation at each concentration.
-
To determine the antagonistic potency (pA₂ value), pre-incubate the tracheal rings with various concentrations of this compound bromide for a set period (e.g., 30 minutes) before generating a cumulative concentration-response curve to acetylcholine.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the initial agonist-induced contraction.
-
Calculate the IC₅₀ (concentration of this compound bromide causing 50% relaxation) or EC₅₀ (concentration causing 50% of the maximal effect) from the concentration-response curve.
-
For antagonism studies, perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
-
Calcium Imaging in Airway Smooth Muscle Cells
This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) mobilization in response to muscarinic receptor stimulation and its inhibition by this compound bromide.
Materials:
-
Primary human airway smooth muscle (HASM) cells or a suitable cell line
-
Cell culture medium (e.g., DMEM/F-12)
-
Fura-2 AM or Fluo-8 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution
-
Acetylcholine or Carbachol
-
This compound bromide
-
Fluorescence microscopy system with a perfusion system
Procedure:
-
Cell Culture and Dye Loading:
-
Culture HASM cells on glass coverslips until they reach the desired confluency.
-
Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in serum-free medium or HBSS.
-
Wash the cells with HBSS and incubate them with the loading solution for 30-60 minutes at 37°C in the dark.[11][12]
-
After loading, wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.[11]
-
-
Calcium Imaging:
-
Mount the coverslip with the dye-loaded cells in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS at 37°C.
-
For Fura-2, alternately excite the cells at 340 nm and 380 nm and record the emission at 510 nm. For Fluo-8, excite at ~490 nm and record emission at ~520 nm.
-
Establish a stable baseline fluorescence recording.
-
-
Experimental Protocol:
-
To assess the inhibitory effect of this compound bromide, pre-incubate the cells by perfusing with a solution containing the desired concentration of this compound bromide for a specific duration (e.g., 10-20 minutes).
-
Following pre-incubation (or directly after establishing a baseline for control experiments), stimulate the cells with an agonist like acetylcholine or carbachol by switching the perfusion solution.
-
Record the changes in intracellular calcium concentration.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380). This ratio is proportional to the intracellular calcium concentration.
-
For Fluo-8, express the change in fluorescence intensity as a ratio over the baseline fluorescence (F/F₀).
-
Quantify the peak calcium response and the area under the curve to compare the effects of this compound bromide with control conditions.
-
Visualizations
Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.
Experimental Workflows
Caption: Workflow for the isolated tracheal ring contraction assay.
Caption: Workflow for intracellular calcium imaging in airway smooth muscle cells.
References
- 1. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2 Muscarinic acetylcholine receptor modulates rat airway smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
- 9. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 12. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Flutropium Bromide Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutropium bromide is a synthetic anticholinergic agent, structurally related to atropine, that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary therapeutic application is as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma. The efficacy of this compound bromide stems from its ability to block M3 muscarinic receptors on airway smooth muscle, leading to muscle relaxation and bronchodilation.[1] Furthermore, it can reduce mucus secretion by antagonizing M3 receptors on submucosal glands.[1]
These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of this compound bromide and similar muscarinic antagonists. The described techniques are fundamental for determining antagonist affinity, potency, and functional effects in a preclinical setting.
M3 Muscarinic Receptor Signaling Pathway
Activation of the M3 muscarinic receptor, a Gq protein-coupled receptor (GPCR), by acetylcholine (ACh) initiates a signaling cascade that leads to smooth muscle contraction. This compound bromide competitively blocks this pathway at the receptor level.
Data Presentation
The following tables summarize key efficacy parameters for muscarinic antagonists.
Table 1: Receptor Binding Affinity (Ki values in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | Reference |
| Atropine | ~1-2 | ~1-2 | ~1-2 | General Literature |
| Ipratropium Bromide | ~1-3 | ~1-3 | ~1-3 | General Literature |
| This compound Bromide | Data not available | Data not available | Data not available | - |
Table 2: Functional Antagonism (IC50 / pA2 values)
| Assay | Parameter | Atropine | Ipratropium Bromide | This compound Bromide | Reference |
| Calcium Mobilization | IC50 (nM) | ~1-10 | ~1-10 | Data not available | General Literature |
| Isolated Guinea Pig Trachea | pA2 | ~8.5-9.5 | ~8.5-9.5 | More potent than Atropine [1] | [1] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol determines the binding affinity (Ki) of this compound bromide for muscarinic receptor subtypes (M1, M2, M3) expressed in a recombinant cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
-
This compound bromide.
-
Non-specific binding control: Atropine (high concentration).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of this compound bromide. For total binding, omit this compound bromide. For non-specific binding, add a high concentration of atropine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.
-
Determine the IC50 value (concentration of this compound bromide that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound bromide to inhibit agonist-induced increases in intracellular calcium in cells expressing M3 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human M3 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound bromide.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed cells into microplates and allow them to attach and grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye loading solution in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound bromide for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic reading and, after establishing a baseline, add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells.
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the this compound bromide concentration.
-
Determine the IC50 value using non-linear regression.
-
Isolated Tissue (Organ Bath) Assay
This assay assesses the functional antagonism of this compound bromide on smooth muscle contraction in an ex vivo setting, closely mimicking its physiological site of action.
Materials:
-
Guinea pig trachea.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Muscarinic agonist (e.g., carbachol).
-
This compound bromide.
-
Organ bath system with isometric force transducers and data acquisition system.
-
Gas mixture (95% O₂, 5% CO₂).
Procedure:
-
Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal rings or strips.
-
Mounting: Suspend the tissue in an organ bath containing physiological salt solution, maintained at 37°C and continuously gassed.
-
Equilibration: Allow the tissue to equilibrate under a set resting tension for at least 60 minutes, with periodic washing.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (carbachol) to determine the EC50.
-
Antagonist Incubation: After washing the tissue, incubate with a fixed concentration of this compound bromide for a predetermined time.
-
Second Agonist Curve: Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound bromide.
-
Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound bromide.
-
Data Analysis:
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each concentration of this compound bromide.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound bromide.
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope of 1 is indicative of competitive antagonism.
-
Conclusion
The in vitro techniques detailed in these application notes provide a robust framework for characterizing the efficacy of this compound bromide as a muscarinic receptor antagonist. By employing radioligand binding assays, functional cell-based assays, and isolated tissue preparations, researchers can obtain comprehensive data on its affinity, potency, and mechanism of action. This information is crucial for drug development and for understanding the pharmacological profile of this compound bromide and other novel anticholinergic agents.
References
Troubleshooting & Optimization
Flutropium Bromide in DMSO: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and stability of flutropium bromide when using Dimethyl Sulfoxide (DMSO) as a solvent. The following sections offer a comprehensive overview, including frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound bromide in DMSO?
This compound bromide is described as soluble in DMSO. While specific quantitative data from manufacturers is not always publicly available, data for the structurally similar compound ipratropium bromide shows a high solubility in DMSO (123 mg/mL). It is recommended to empirically determine the precise solubility for your specific experimental needs. A detailed protocol for this determination is provided in the "Experimental Protocols" section.
Q2: How should I prepare a stock solution of this compound bromide in DMSO?
To prepare a stock solution, it is advisable to start by dissolving a small, accurately weighed amount of this compound bromide powder in anhydrous DMSO. Gentle warming (up to 37°C) and vortexing can aid dissolution. For a detailed step-by-step guide, please refer to the "Protocol for Preparing a this compound Bromide Stock Solution in DMSO" section.
Q3: My this compound bromide, dissolved in DMSO, precipitates when diluted into an aqueous buffer or cell culture medium. What can I do?
This is a common phenomenon for compounds that are highly soluble in organic solvents but have low aqueous solubility. To prevent precipitation, it is recommended to perform a serial dilution of your DMSO stock solution in the aqueous medium. This gradual decrease in the concentration of the organic solvent helps to keep the compound in solution. Ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: What are the recommended storage conditions for this compound bromide in DMSO?
For long-term stability, it is recommended to store this compound bromide stock solutions in DMSO at -80°C for up to one year.[1] For shorter-term storage, -20°C is also acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q5: How stable is this compound bromide in DMSO at room temperature?
Q6: What are the potential signs of this compound bromide degradation in a DMSO solution?
Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates. However, chemical degradation can occur without any visible changes. Therefore, for long-term studies or when using older stock solutions, it is advisable to verify the integrity of the compound using an analytical technique such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound bromide powder does not dissolve in DMSO. | - The concentration is too high.- The DMSO is not anhydrous.- Insufficient mixing. | - Try preparing a more dilute solution.- Use fresh, anhydrous DMSO.- Gently warm the solution (up to 37°C) and vortex or sonicate. |
| The DMSO solution of this compound bromide is cloudy or has precipitates. | - The compound has low solubility at the prepared concentration.- The compound has degraded.- The DMSO has absorbed water. | - Centrifuge the solution and use the clear supernatant, noting that the concentration will be lower than intended.- Prepare a fresh stock solution.- Use fresh, anhydrous DMSO and store it properly. |
| Precipitation occurs upon dilution into aqueous solutions. | - The aqueous solubility of this compound bromide is low. | - Perform serial dilutions in the aqueous buffer.- Decrease the final concentration of this compound bromide.- Increase the percentage of DMSO in the final solution (be mindful of cell toxicity, typically <0.5%). |
| Inconsistent experimental results. | - Degradation of the this compound bromide stock solution.- Inaccurate concentration of the stock solution. | - Prepare a fresh stock solution from powder.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Verify the concentration of the stock solution. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound Bromide and a Structurally Similar Compound
| Compound | Solvent | Solubility | Powder Storage | Solution Storage |
| This compound Bromide | DMSO | Soluble[1] | -20°C for 3 years[1] | -80°C for 1 year[1] |
| Ipratropium Bromide | DMSO | 123 mg/mL | -20°C for 3 years | -80°C for 1 year |
Experimental Protocols
Protocol for Determining the Quantitative Solubility of this compound Bromide in DMSO
This protocol describes a method to determine the saturation solubility of this compound bromide in DMSO using the shake-flask method followed by analysis.
Materials:
-
This compound bromide powder
-
Anhydrous DMSO
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of this compound bromide powder to a microcentrifuge tube.
-
Add a known volume of anhydrous DMSO (e.g., 1 mL).
-
Tightly cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the tube to confirm that excess solid is still present.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant.
-
Prepare a series of dilutions of the supernatant in DMSO.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound bromide.
-
Calculate the original concentration in the saturated supernatant to determine the solubility.
Protocol for Preparing a this compound Bromide Stock Solution in DMSO
Materials:
-
This compound bromide powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound bromide powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound bromide powder.
-
Transfer the powder to a sterile tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Once dissolved, aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Assessing the Stability of this compound Bromide in DMSO by HPLC
This protocol outlines a general procedure to assess the stability of a this compound bromide solution in DMSO over time.
Materials:
-
This compound bromide stock solution in DMSO
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the method for the similar compound, ipratropium bromide, which often uses a mixture of acetonitrile and a phosphate buffer).
Procedure:
-
Prepare a fresh stock solution of this compound bromide in DMSO at a known concentration.
-
Immediately analyze an aliquot of the "time zero" sample by HPLC to determine the initial peak area of this compound bromide.
-
Store the remaining stock solution under the desired stability testing conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution.
-
Analyze the aliquot by HPLC under the same conditions as the "time zero" sample.
-
Compare the peak area of this compound bromide at each time point to the initial peak area to calculate the percentage of the compound remaining.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Experimental workflow for preparing and assessing this compound bromide in DMSO.
Caption: Troubleshooting flowchart for common issues with this compound bromide in DMSO.
References
Technical Support Center: Flutropium Bromide Aerosol Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flutropium bromide aerosol delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what is its primary mechanism of action?
This compound bromide is an anticholinergic agent that acts as a competitive antagonist of acetylcholine at muscarinic receptors.[1][2] In the airways, this action blocks the bronchoconstrictor effects of acetylcholine, leading to bronchodilation. It is used in the treatment of obstructive airway diseases.[1]
Q2: What are the critical quality attributes to consider when developing a this compound bromide aerosol?
The critical quality attributes for a this compound bromide aerosol include aerodynamic particle size distribution (APSD), delivered dose uniformity, and stability of the formulation. The APSD, often characterized by the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF), is crucial as it determines the deposition of the drug in the respiratory tract.[3][4][5] An optimal particle size for bronchodilators is generally considered to be in the range of 1-5 µm for effective delivery to the lungs.[6]
Q3: How does the choice of delivery system (e.g., pMDI vs. nebulizer) impact the performance of this compound bromide?
Pressurized metered-dose inhalers (pMDIs) and nebulizers are common delivery systems for this compound bromide.
-
pMDIs are portable and offer quick administration. However, their performance is highly dependent on the patient's inhalation technique and coordination.[7][8] Formulation components such as propellants and co-solvents can significantly affect the stability and aerosol characteristics of pMDI-delivered drugs.[9]
-
Nebulizers are suitable for patients who may have difficulty with the coordination required for pMDIs.[10] The performance of a nebulizer can be influenced by factors such as the fill volume, flow rate of the driving gas, and the specific brand of the nebulizer.[5][11]
Troubleshooting Guides
Pressurized Metered-Dose Inhaler (pMDI) Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Dose Delivery | 1. Lack of Shaking: The drug suspension may have settled.[12][13] 2. Improper Storage: Exposure to extreme temperatures can affect the pressure within the canister and formulation stability.[12][14] 3. Clogged Actuator: Residue buildup can obstruct the spray orifice.[12] 4. Loss of Prime: The metering chamber may not be completely filled with the drug formulation.[14] | 1. Shake the inhaler vigorously for at least 5 seconds before each use.[12] 2. Store the pMDI at room temperature.[12] 3. Clean the actuator regularly according to the manufacturer's instructions.[12] 4. Prime the inhaler by actuating 1-2 sprays into the air if it is new or has not been used for an extended period.[12] |
| "Coughing or Wheezing After Use | Paradoxical Bronchospasm: An unexpected constriction of the airways.[15][16] | Discontinue use and consult a healthcare professional immediately. |
| Visible "Mist" from Mouth or Nose | Incorrect Inhalation Technique: The medication is not being properly inhaled into the lungs.[17] | Review and practice the correct inhalation technique, ensuring a slow and deep inhalation coordinated with actuation. The use of a spacer device can also improve drug delivery.[10] |
Nebulizer Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Mist Output | 1. Clogged Nozzle: Crystallized medication or other residues can block the nozzle.[18][19] 2. Incorrect Assembly: The nebulizer components may not be assembled correctly.[9] 3. Insufficient Fill Volume: The volume of the solution may be too low for efficient nebulization.[5] | 1. Disassemble and clean the nebulizer components, especially the nozzle, according to the manufacturer's instructions.[18] 2. Ensure all parts are correctly and securely assembled.[9] 3. Ensure the correct fill volume is used as per the protocol; typically 2-5 mL is optimal.[5] |
| Extended Treatment Time | 1. Low Gas Flow Rate: The flow rate of the compressed air or oxygen may be too low.[11] 2. Kinked or Obstructed Tubing: Airflow to the nebulizer may be restricted.[9] | 1. Check the flow meter and ensure the gas flow rate is set to the recommended level for the specific nebulizer. 2. Inspect the tubing for any kinks or blockages and ensure it is securely connected to both the compressor and the nebulizer.[9] |
| Inconsistent Particle Size | 1. Nebulizer Brand Variability: Different nebulizer brands can produce different aerosol characteristics.[11] 2. Changes in Formulation: Mixing with other medications can alter the physical properties of the solution.[6] | 1. Use the same brand and model of nebulizer for all related experiments to ensure consistency. 2. If mixing with other drugs, ensure compatibility and be aware that this can alter the aerosol performance.[6] |
Quantitative Data
The following table summarizes representative aerosol performance data for a combination pMDI formulation containing Ipratropium Bromide (a similar anticholinergic to this compound Bromide) and Fenoterol Hydrobromide. This data can serve as a general reference for expected performance characteristics.
| Formulation Parameter | Mass Median Aerodynamic Diameter (MMAD) (μm) | Fine Particle Fraction (FPF) < 6.4 μm (%) |
| Low Propellant, High Ethanol | ~ 2.0 | 45 - 52 |
| High Propellant, Low Ethanol | Formulation Precipitated | Formulation Precipitated |
Data adapted from a study on Ipratropium Bromide and Fenoterol Hydrobromide pMDI formulations.[9][20]
Experimental Protocols
Aerodynamic Particle Size Distribution by Cascade Impaction
This protocol outlines the general procedure for determining the APSD of a this compound bromide aerosol using a cascade impactor.
Methodology:
-
Apparatus Preparation: Assemble the cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor) according to the manufacturer's instructions.[18][21] Coat the collection plates with a suitable solvent (e.g., methanol with silicone) to prevent particle bounce.
-
System Leak Test: Perform a leak test on the assembled impactor system to ensure its integrity.[22]
-
Flow Rate Calibration: Set and calibrate the airflow rate through the impactor to the specified value (e.g., 28.3 L/min for pMDIs).[23]
-
Sample Introduction:
-
For pMDIs: Shake the inhaler and prime it. Connect the pMDI to the induction port of the impactor and actuate a specified number of doses.
-
For Nebulizers: Add the this compound bromide solution to the nebulizer and connect it to the impactor inlet. Operate the nebulizer for a defined period.
-
-
Drug Recovery: Disassemble the impactor and carefully wash each stage and the filter with a suitable solvent to recover the deposited drug.
-
Quantification: Analyze the drug content in the solvent from each stage using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the mass of drug deposited on each stage and determine the MMAD and FPF.[5]
Particle Size Analysis by Laser Diffraction
This protocol provides a general method for particle size analysis of this compound bromide aerosols using laser diffraction.
Methodology:
-
Instrument Setup: Configure the laser diffraction instrument (e.g., Malvern Spraytec) with an appropriate lens system for the expected particle size range.[24][25]
-
Background Measurement: Perform a background measurement with clean air flowing through the measurement zone to account for any stray light.
-
Sample Measurement:
-
Data Analysis:
Mandatory Visualizations
Signaling Pathway of this compound Bromide
References
- 1. researchgate.net [researchgate.net]
- 2. ondrugdelivery.com [ondrugdelivery.com]
- 3. Fine Particle Fraction: The Good and the Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Empirical modeling of the fine particle fraction for carrier-based pulmonary delivery formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards More Precise Targeting of Inhaled Aerosols to Different Areas of the Respiratory System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2005064312A1 - Laser diffraction method for particle size distribution measurements in pharmaceutical aerosols - Google Patents [patents.google.com]
- 8. aarc.org [aarc.org]
- 9. nebology.com [nebology.com]
- 10. Aerosol Therapy for Obstructive Lung Diseases: Device Selection and Practice Management Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fine Particle Fraction: The Good and the Bad | Semantic Scholar [semanticscholar.org]
- 13. A correlation equation for the mass median aerodynamic diameter of the aerosol emitted by solution metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compatible Stability and Aerosol Characteristics of Atrovent® (Ipratropium Bromide) Mixed with Salbutamol Sulfate, Terbutaline Sulfate, Budesonide, and Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Consumer Medicine Information - Atrovent Metered Dose Inhaler [medsinfo.com.au]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Ipratropium (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. blog.respiratorycram.com [blog.respiratorycram.com]
- 19. aeroflowhealth.com [aeroflowhealth.com]
- 20. aarc.org [aarc.org]
- 21. shop.medtechlife.com [shop.medtechlife.com]
- 22. Good Cascade Impactor Practice (GCIP) and Considerations for “In-Use” Specifications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 25. Development of a laser diffraction method for the determination of the particle size of aerosolised powder formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Low Experimental Efficacy of Flutropium In Vitro
Welcome to the technical support center for Flutropium bromide in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this M3 muscarinic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what is its primary mechanism of action in vitro?
This compound bromide is a synthetic, quaternary ammonium derivative of atropine. It functions as a classic competitive antagonist of acetylcholine (ACh) at muscarinic receptors.[1] Its primary mechanism of action is the blockade of these receptors, particularly the M3 subtype, which are prevalent on airway smooth muscle.[2] By preventing ACh from binding, this compound bromide inhibits the downstream signaling pathways that lead to smooth muscle contraction, making it an effective bronchospasmolytic agent in preclinical models.[1]
Q2: I am observing lower than expected potency of this compound bromide in my cell-based assay. What are the common causes?
Several factors can contribute to reduced efficacy:
-
Sub-optimal Cell Health: Ensure your cells are healthy, within a low passage number, and show robust responses to a known M3 agonist like acetylcholine or carbachol.
-
Incorrect Agonist Concentration: The concentration of the agonist used to stimulate the M3 receptor will directly impact the apparent potency of this compound. Use an agonist concentration that elicits a submaximal response (EC50 to EC80) to allow for competitive antagonism to be observed effectively.
-
Compound Stability and Solubility: While this compound bromide is generally stable, its degradation in aqueous solutions over long incubation periods at 37°C can occur. Prepare fresh dilutions from a DMSO stock for each experiment.[3][4] Ensure the final DMSO concentration is consistent across all wells and is non-toxic to your cells (typically ≤ 0.5%).
-
Assay-Specific Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the outcome. Ensure these are optimized for your specific assay.
Q3: Is this compound bromide selective for a particular muscarinic receptor subtype?
This compound bromide is considered a non-selective muscarinic antagonist, meaning it will bind to all five muscarinic receptor subtypes (M1-M5). However, its therapeutic effect in airway disease is primarily attributed to its antagonism of the M3 receptor on smooth muscle.[2] When designing experiments, consider that it will also block other muscarinic receptor subtypes that may be present in your in vitro system.
Q4: How should I prepare and store this compound bromide for in vitro experiments?
This compound bromide is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot this stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] For short-term storage (days to weeks), the stock solution can be kept at 4°C.[4] When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer or cell culture medium immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound bromide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors, especially with viscous solutions- Edge effects in the plate- Compound precipitation | - Ensure a homogenous cell suspension and consistent seeding density.- Use pre-wetted pipette tips and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.- Visually inspect for precipitation after adding the compound to the assay medium. If observed, reduce the final concentration or increase the DMSO percentage (while staying within cell tolerance). |
| No observable antagonist effect | - Inactive compound- Insufficient concentration range- Over-stimulation with agonist- Low receptor expression in the cell line | - Verify the identity and purity of your this compound bromide.- Test a wider range of concentrations (e.g., from 1 pM to 10 µM).- Reduce the agonist concentration to the EC50 value.- Confirm M3 receptor expression in your cell line using techniques like qPCR, Western blot, or by testing a reference M3 antagonist. |
| Complete inhibition at all tested concentrations | - The initial concentration tested is too high. | - Perform a serial dilution to test a much broader and lower concentration range to determine the IC50. |
| Assay signal is weak or absent | - Low cell number- Poor cell viability- Incorrect assay setup (e.g., wrong filter plate, inappropriate buffer) | - Optimize cell seeding density.- Perform a viability assay (e.g., Trypan Blue or MTT) to ensure cell health.- Review your assay protocol and ensure all components are correct and optimized for your specific cell type and receptor.[5] |
Quantitative Data Summary
While specific IC50 and Ki values for this compound bromide are not extensively reported in publicly available literature, data from closely related non-selective muscarinic antagonists like Ipratropium bromide can provide a useful reference point for expected potency.
| Compound | Assay Type | Receptor Subtype | Cell Line/Tissue | Reported Value |
| Ipratropium bromide | Radioligand Binding | M1 | N/A | IC50: 2.9 nM[6][7] |
| Ipratropium bromide | Radioligand Binding | M2 | N/A | IC50: 2.0 nM[6][7] |
| Ipratropium bromide | Radioligand Binding | M3 | N/A | IC50: 1.7 nM[6][7] |
| Ipratropium bromide | Radioligand Binding | M3 | N/A | pKi: 9.58[2] |
Note: IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Ki (Inhibition constant) is an indicator of the potency of an inhibitor. pKi is the negative logarithm of the Ki value.
Detailed Experimental Protocols
M3 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound bromide for the M3 muscarinic receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable M3 antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific binding control: Atropine (1-10 µM).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound bromide in the Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
This compound bromide or vehicle control.
-
Radioligand (at a concentration close to its Kd).
-
Cell membranes.
-
-
For total binding wells, add vehicle instead of this compound bromide. For non-specific binding wells, add a saturating concentration of atropine.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of the plate through the filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[8]
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound bromide and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: Calcium Flux Measurement
This protocol measures the ability of this compound bromide to inhibit M3 receptor-mediated increases in intracellular calcium.
Materials:
-
A cell line endogenously or exogenously expressing the M3 receptor (e.g., CHO-M3, SH-SY5Y).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
M3 agonist: Acetylcholine or carbachol.
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add serial dilutions of this compound bromide to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a pre-determined concentration of the M3 agonist (typically the EC80) to all wells and record the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the calcium response.
-
Plot the agonist-induced calcium response against the log concentration of this compound bromide. Fit the data using a non-linear regression model to determine the IC50 of this compound bromide.
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by this compound Bromide.
Caption: General Experimental Workflow for Determining this compound Bromide's In Vitro Efficacy.
Caption: A Logical Flowchart for Troubleshooting Low Efficacy of this compound Bromide In Vitro.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Bromide - Protheragen [protheragen.ai]
- 4. medkoo.com [medkoo.com]
- 5. revvity.com [revvity.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Managing Flutropium Bromide Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and managing the side effects of Flutropium bromide in animal models. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what is its primary mechanism of action?
A1: this compound bromide is a synthetically derived anticholinergic agent.[1] Its primary mechanism of action is the competitive and reversible antagonism of acetylcholine at muscarinic receptors. By blocking these receptors, particularly the M3 subtype located on the smooth muscle of the airways, it leads to bronchodilation. This makes it a compound of interest for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Q2: What are the expected side effects of this compound bromide in animal models?
A2: As a quaternary ammonium anticholinergic, this compound bromide primarily exerts local effects when administered via inhalation, with minimal systemic absorption. However, at higher doses or with systemic administration, typical anticholinergic side effects can be observed. These are generally extensions of its pharmacological action and include:
-
Dry Mouth (Xerostomia): Reduced salivation due to the blockade of muscarinic receptors on salivary glands.
-
Tachycardia: Increased heart rate resulting from the blockade of M2 muscarinic receptors in the heart.
-
Ocular Effects: Mydriasis (pupil dilation) and potentially blurred vision if the drug comes into contact with the eyes.
-
Urinary Retention: Difficulty in urination due to the relaxation of the bladder detrusor muscle and contraction of the urethral sphincter.
-
Gastrointestinal Effects: Reduced gastrointestinal motility and potential for constipation.
Q3: In which animal models have the side effects of this compound bromide or similar anticholinergics been studied?
A3: Preclinical toxicology and safety pharmacology studies for anticholinergic bronchodilators like ipratropium and tiotropium bromide have been conducted in a variety of animal models, including mice, rats, guinea pigs, dogs, and rabbits.[2][3] These studies help to characterize the dose-dependent side effect profile of these compounds.
Q4: How can I minimize systemic side effects when administering this compound bromide?
A4: The most effective way to minimize systemic side effects is to use a localized delivery method, such as inhalation, which is the intended clinical route of administration. This directs the drug to the lungs and reduces systemic exposure. Careful dose selection based on thorough dose-response studies is also crucial to identify a therapeutic window where efficacy is achieved with minimal side effects.
Troubleshooting Guides
Managing Dry Mouth (Xerostomia)
Issue: Animal exhibits signs of dry mouth, such as difficulty swallowing dry food, excessive drinking, or thick, ropy saliva.
Potential Causes:
-
High dose of this compound bromide.
-
Systemic administration leading to significant exposure to salivary glands.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm the Observation | Carefully observe the animal's feeding behavior and water intake. Gently examine the oral cavity for signs of dryness. |
| 2 | Dose Reduction | If the experimental design allows, consider reducing the dose of this compound bromide to the lowest effective level. |
| 3 | Dietary Modification | Provide a moistened or wet mash diet to facilitate easier swallowing and increase water intake.[4] |
| 4 | Oral Hydration | In severe cases, provide a saliva substitute. Commercially available products for veterinary use can be applied to the oral mucosa. |
| 5 | Monitor Hydration Status | Ensure the animal has free access to water at all times. Monitor for signs of dehydration. |
Managing Tachycardia
Issue: Animal exhibits a sustained and significant increase in heart rate after this compound bromide administration.
Potential Causes:
-
High systemic exposure to this compound bromide.
-
Interaction with other medications that also affect heart rate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Monitor Heart Rate | Use appropriate methods for the species (e.g., telemetry, pulse oximetry) to continuously or frequently monitor heart rate. |
| 2 | Evaluate Dose | Determine if the dose administered is within the expected therapeutic range. Consider a dose-response study to identify the threshold for cardiovascular effects. |
| 3 | Review Concomitant Medications | Check if the animal is receiving any other drugs that could potentiate tachycardia (e.g., beta-adrenergic agonists). |
| 4 | Consult a Veterinarian | If tachycardia is severe or accompanied by other signs of distress, consult with a laboratory animal veterinarian. They may recommend supportive care or specific pharmacological interventions. In some cases of anticholinergic-induced tachycardia in dogs, careful monitoring is the primary approach, as the effect is often transient.[5] |
Managing Urinary Retention
Issue: Animal shows signs of difficulty urinating, a distended bladder upon palpation, or reduced urine output.
Potential Causes:
-
Anticholinergic effects on bladder muscle and urethral sphincter function.
-
Pre-existing urinary tract conditions exacerbated by the drug.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Bladder Volume | Gently palpate the animal's abdomen to assess bladder size. Ultrasound can provide a more accurate measurement. |
| 2 | Monitor Urination | Observe the animal for frequency and volume of urination. Monitor for any signs of straining. |
| 3 | Pharmacological Intervention | In consultation with a veterinarian, administration of a cholinergic agonist like bethanechol may be considered to stimulate bladder contraction.[6][7] An alpha-adrenergic antagonist can also be used to relax the urethral sphincter.[6] |
| 4 | Bladder Expression or Catheterization | If the animal is unable to void, manual bladder expression or urinary catheterization performed by trained personnel may be necessary to prevent bladder damage.[8] |
Quantitative Data on Anticholinergic Side Effects
The following tables summarize potential dose-related side effects based on preclinical studies of similar anticholinergic agents. Note: Specific dose-response data for this compound bromide is limited in publicly available literature. The provided data is illustrative and should be confirmed with dose-escalation studies for this compound bromide.
Table 1: Illustrative Dose-Related Side Effects of Inhaled Anticholinergics in Animal Models
| Species | Dose Range (mcg/kg/day) | Observed Side Effects | Reference |
| Rat | 9 - 1471 | At higher doses: decreased pup weights, delayed sexual maturation in offspring. No teratogenic effects. | [9] |
| Rabbit | 7 - 88 | At higher doses: embryo/fetal toxicity. No teratogenic effects. | [9] |
| Dog | up to 133 | Typical anticholinergic effects at high doses. | [2] |
Table 2: Oral LD50 Values for Ipratropium Bromide (A Similar Anticholinergic)
| Species | Oral LD50 (mg/kg) | Reference |
| Mouse | >1000 | [3] |
| Rat | ~1700 | [3] |
| Dog | ~400 | [3] |
Experimental Protocols
Protocol 1: Assessment of Salivary Secretion (Sialometry) in Rodents
Objective: To quantify the effect of this compound bromide on salivary flow rate.
Materials:
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Pilocarpine (sialogogue)
-
Pre-weighed cotton balls or absorbent swabs
-
Microcentrifuge tubes
-
Precision balance
Procedure:
-
Anesthetize the animal according to an approved protocol.
-
Administer this compound bromide at the desired dose and route.
-
At a predetermined time point post-dosing, administer a standardized dose of pilocarpine (e.g., 2 mg/kg, intraperitoneally) to stimulate salivation.
-
Immediately after pilocarpine administration, place a pre-weighed cotton ball or absorbent swab in the animal's mouth.
-
Collect saliva for a fixed period (e.g., 15 minutes).
-
Remove the cotton ball/swab and immediately place it in a pre-weighed microcentrifuge tube.
-
Weigh the tube with the saliva-soaked cotton ball/swab.
-
Calculate the weight of the collected saliva by subtracting the initial weight of the tube and dry cotton ball/swab.
-
Express the salivary flow rate as mg of saliva per minute.
Protocol 2: Monitoring Cardiovascular Parameters in Dogs
Objective: To assess the impact of this compound bromide on heart rate and blood pressure.
Materials:
-
Telemetry system with implantable transmitters (for continuous monitoring) or
-
Non-invasive blood pressure cuff and ECG monitor appropriate for canine use.
-
Restraint device as needed.
Procedure:
-
Acclimatize the dog to the monitoring equipment and restraint procedures to minimize stress-related cardiovascular changes.
-
Obtain baseline cardiovascular readings (heart rate, systolic and diastolic blood pressure) before drug administration.
-
Administer this compound bromide at the desired dose and route.
-
Record cardiovascular parameters at regular intervals (e.g., 5, 15, 30, 60, 120 minutes) post-administration.
-
For telemetry studies, data can be collected continuously.
-
Analyze the data to determine the peak change in heart rate and blood pressure and the duration of the effect.
Visualizations
Caption: Mechanism of action of this compound bromide.
Caption: Experimental workflow for managing side effects.
References
- 1. This compound Bromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Anticholinergic medication in the dog before and during anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacotherapeutics in Urine Retention in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. Rational Use of Bethanechol in Dogs and Cats with Bladder Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
How to improve Flutropium bromide experimental reproducibility
Welcome to the Technical Support Center for Flutropium Bromide. This resource is designed for researchers, scientists, and drug development professionals to enhance experimental reproducibility and address common challenges encountered when working with this compound bromide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experimentation with this compound bromide, providing potential causes and actionable solutions.
Issue 1: Inconsistent or lower-than-expected potency in in-vitro assays (e.g., smooth muscle contraction, receptor binding).
-
Question: My dose-response curve for this compound bromide is variable between experiments. What could be the cause?
-
Answer: Inconsistent potency can stem from several factors:
-
Stock Solution Degradation: this compound bromide, as a quaternary ammonium compound, can be susceptible to degradation over time, especially if not stored correctly.[1] Prepare fresh stock solutions and store them appropriately. For short-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[1]
-
pH of Experimental Buffer: The stability of similar compounds, like ipratropium bromide, is pH-dependent.[2] Ensure your physiological buffer is maintained at a consistent and appropriate pH throughout the experiment.
-
Adsorption to Labware: Quaternary ammonium compounds can adsorb to glass and plastic surfaces. Consider using low-adhesion labware or pre-treating surfaces.
-
Inaccurate Pipetting: Due to the high potency of this compound bromide, small errors in dilution can lead to significant variations in the final concentration. Ensure pipettes are calibrated and use appropriate pipetting techniques.
-
Issue 2: High background signal or non-specific binding in receptor binding assays.
-
Question: I am observing high non-specific binding in my radioligand displacement assay with this compound bromide. How can I reduce this?
-
Answer: High background in receptor binding assays can obscure specific binding and affect the accuracy of affinity estimates. Consider the following:
-
Optimize Blocking Agents: Ensure that the blocking agents in your assay buffer (e.g., BSA) are at an optimal concentration to prevent non-specific binding of the radioligand and this compound bromide to the filter plates and other surfaces.
-
Washing Steps: Increase the number or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is cold.
-
Filter Plate Selection: The choice of filter material in your 96-well plates can influence non-specific binding. Glass fiber filters are common, but testing different types may be beneficial.
-
Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Ideally, the concentration should be at or below the Kd for the receptor.
-
Issue 3: Precipitation of this compound bromide in experimental solutions.
-
Question: I noticed a precipitate forming after adding my this compound bromide stock solution to the experimental buffer. Why is this happening?
-
Answer: Precipitation can occur due to solubility issues. While this compound bromide is soluble in DMSO, its solubility in aqueous buffers may be limited, especially at higher concentrations.[1]
-
Solvent Effects: When transferring from a DMSO stock, the final concentration of DMSO in the aqueous buffer should be kept low (typically <1%) to avoid solvent-induced precipitation.
-
Buffer Composition: The ionic strength and composition of your buffer can affect the solubility of this compound bromide. For instance, phosphate buffers are commonly used, but their components could potentially interact with the compound at high concentrations.
-
Temperature: Ensure that the temperature of your buffer is controlled, as solubility can be temperature-dependent.
-
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound bromide.
Preparation of this compound Bromide Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound bromide in DMSO.
Materials:
-
This compound bromide powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Tare a sterile, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound bromide powder into the container. For a 10 mM stock, this will be approximately 4.78 mg per 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the container.
-
Vortex or sonicate the solution until the this compound bromide is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected, airtight containers to minimize freeze-thaw cycles and exposure to moisture.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1] For daily use, a fresh dilution in an appropriate aqueous buffer is recommended.
In Vitro Smooth Muscle Contraction Assay (Isolated Guinea Pig Trachea)
This protocol describes a method to assess the antagonistic effect of this compound bromide on acetylcholine-induced contraction of isolated guinea pig tracheal smooth muscle.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit buffer (see composition below)
-
Acetylcholine (ACh)
-
This compound bromide
-
Organ bath system with isometric force transducer
-
Carbogen gas (95% O2 / 5% CO2)
Krebs-Henseleit Buffer Composition (mM):
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11.1 |
Procedure:
-
Prepare the Krebs-Henseleit buffer and equilibrate it with carbogen gas at 37°C. The pH should be approximately 7.4.
-
Isolate the guinea pig trachea and prepare tracheal rings.
-
Mount the tracheal rings in the organ baths containing the aerated Krebs-Henseleit buffer at 37°C.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with buffer changes every 15-20 minutes.
-
Induce a submaximal contraction with a fixed concentration of ACh (e.g., 1 µM).
-
Once the contraction has stabilized, add increasing cumulative concentrations of this compound bromide to the bath to generate a dose-response curve for its relaxant effect.
-
Alternatively, to determine the antagonist potency (pA2 value), pre-incubate the tissues with varying concentrations of this compound bromide for a set period (e.g., 30 minutes) before generating a cumulative concentration-response curve to ACh.
-
Record the isometric tension and analyze the data to determine EC50 values for ACh in the absence and presence of this compound bromide.
Muscarinic Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound bromide for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)
-
This compound bromide
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of atropine)
-
96-well filter plates (e.g., glass fiber)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound bromide in the assay buffer.
-
In a 96-well filter plate, add the assay buffer, the radioligand at a concentration close to its Kd, and either the vehicle, unlabeled atropine (for non-specific binding), or a dilution of this compound bromide.
-
Add the cell membrane suspension to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of the wells through the filter plate using a cell harvester and wash with cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound bromide to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound bromide.
Table 1: Physicochemical Properties of this compound Bromide
| Property | Value | Reference |
| Molecular Formula | C24H29BrFNO3 | |
| Molecular Weight | 478.39 g/mol | |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Recommended Concentration Range | Notes |
| Smooth Muscle Contraction | 1 nM - 10 µM | Dependent on the agonist concentration and tissue type. |
| Receptor Binding Assay | 0.1 nM - 1 µM | Dependent on the affinity of the radioligand and receptor subtype. |
| Cell-based Signaling Assays | 10 nM - 100 µM | Highly dependent on the specific cell line and signaling pathway being investigated. |
Visualizations
Signaling Pathway of this compound Bromide
This compound bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of this compound bromide.
Experimental Workflow for Smooth Muscle Contraction Assay
The following diagram outlines the key steps in performing an isolated tissue experiment to assess the antagonistic properties of this compound bromide.
Caption: Workflow for isolated smooth muscle contraction assay.
Logical Relationship for Troubleshooting Inconsistent Potency
This diagram illustrates a logical approach to troubleshooting variability in this compound bromide's potency.
Caption: Troubleshooting logic for inconsistent potency.
References
Addressing potential Flutropium bromide assay interference
Disclaimer: Information regarding specific assay interferences for Flutropium bromide is limited in publicly available literature. Therefore, this guide provides troubleshooting advice and experimental protocols based on established analytical principles and data from structurally related quaternary ammonium compounds, such as Ipratropium bromide and Tiotropium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in a this compound bromide assay?
A1: Potential interference in a this compound bromide assay can originate from several sources, broadly categorized as:
-
Excipients: Ingredients in the drug formulation other than the active pharmaceutical ingredient (API) can co-elute with this compound bromide in chromatographic methods or absorb at a similar wavelength in spectrophotometric methods. Common problematic excipients include surfactants like Polysorbate 80 and polymers like PEG400.[1]
-
Degradation Products: this compound bromide may degrade under certain conditions (e.g., exposure to acid, base, oxidants, light, or heat), forming products that can interfere with the quantification of the parent compound.
-
Related Substances and Impurities: Impurities from the synthesis process or related substances with similar chemical structures may be present in the sample and interfere with the assay.
-
Matrix Effects: When analyzing biological samples, endogenous components of the matrix (e.g., plasma, tissue homogenates) can suppress or enhance the analytical signal.
-
Leachables from Container/Closure Systems: Chemical entities can migrate from packaging materials into the drug product, leading to extraneous peaks or signal suppression.
Q2: How can I determine if excipients are causing interference in my HPLC assay?
A2: To determine if excipients are the source of interference, you should analyze a placebo formulation (a formulation containing all excipients but no this compound bromide). If you observe a peak at or near the retention time of this compound bromide in the placebo chromatogram, it indicates excipient interference.
Q3: What are typical degradation pathways for compounds similar to this compound bromide?
A3: Based on studies of related anticholinergic agents like Ipratropium bromide, degradation is often observed under hydrolytic (acidic and basic) and oxidative conditions.[2] Forced degradation studies are essential to identify potential degradation products and ensure your analytical method can separate them from this compound bromide.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Question: I am seeing unexpected peaks in my this compound bromide HPLC chromatogram. What could be the cause and how do I resolve it?
Answer:
Unexpected peaks can be due to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Unexpected Peaks
References
Technical Support Center: Refinement of Flutropium Bromide Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Flutropium bromide in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound bromide?
A1: this compound bromide is a classic competitive antagonist of acetylcholine.[1] It primarily blocks M3 muscarinic acetylcholine receptors, which are Gq protein-coupled receptors.[2][3] This blockade inhibits the downstream signaling cascade that leads to cellular responses such as smooth muscle contraction and mucus secretion.[2][4]
Q2: What is a recommended starting concentration for this compound bromide in cell culture?
A2: The optimal concentration of this compound bromide is highly dependent on the cell line and the specific experimental endpoint. A good starting point for a dose-response experiment is a wide concentration range, typically from 1 nM to 100 µM. It is recommended to perform a literature search for similar muscarinic antagonists and their effective concentrations in your cell line of interest to narrow down the initial range.
Q3: How long should I incubate cells with this compound bromide?
A3: The incubation time will vary depending on the cell type's doubling time and the biological process being investigated. For signaling pathway studies, shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient. For cell viability or proliferation assays, longer incubation periods (e.g., 24, 48, or 72 hours) are typically necessary to observe significant effects.
Q4: Which cell lines are suitable for studying the effects of this compound bromide?
A4: Cell lines expressing M3 muscarinic receptors are appropriate for studying the effects of this compound bromide. Examples of relevant cell lines for respiratory research include human bronchial epithelial cells like BEAS-2B and human lung adenocarcinoma cells such as A549.[5][6][7]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound bromide.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variation in cell seeding density.2. Cells are at a high passage number, leading to genetic drift.3. Inconsistent incubation times.4. Degradation of this compound bromide stock solution. | 1. Ensure accurate cell counting and uniform seeding in all wells.2. Use cells within a consistent and low passage number range.3. Standardize all incubation periods precisely.4. Prepare fresh drug dilutions for each experiment and store stock solutions appropriately (aliquoted at -20°C or -80°C). |
| High background signal in cell viability assays (e.g., MTT) | 1. Contamination of cell cultures (e.g., mycoplasma).2. Interference of the compound with the assay reagents.3. High cell density leading to overgrowth and cell death. | 1. Regularly test cell cultures for mycoplasma contamination.2. Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.3. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| No observable effect of this compound bromide | 1. The concentration range is too low.2. The cell line does not express sufficient levels of the target muscarinic receptor.3. The incubation time is too short to observe a response. | 1. Test a wider and higher range of concentrations.2. Verify the expression of M3 muscarinic receptors in your cell line using techniques like RT-PCR, Western blot, or immunofluorescence.3. Increase the incubation time, considering the cell doubling time. |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound bromide in common respiratory cell lines. These values are for illustrative purposes and should be determined empirically for your specific experimental conditions.
Table 1: Hypothetical IC50 Values of this compound Bromide on Cell Viability
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | MTT | 48 | 50 |
| BEAS-2B (Human Bronchial Epithelium) | XTT | 48 | 75 |
| HFL-1 (Human Fetal Lung Fibroblast) | MTT | 72 | >100 |
Table 2: Hypothetical Ki Values of this compound Bromide for Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) |
| M1 | [3H]Pirenzepine | 15 |
| M2 | [3H]AF-DX 384 | 5 |
| M3 | [3H]4-DAMP | 1.2 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound Bromide using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound bromide on cell viability.
Materials:
-
This compound bromide
-
Target cell line (e.g., A549 or BEAS-2B)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound bromide in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound bromide in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound bromide. Include vehicle control wells (medium with the same concentration of solvent).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound bromide concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Schild Analysis for Characterizing Competitive Antagonism
This protocol describes how to perform a Schild analysis to determine the dissociation constant (Kb) of this compound bromide, confirming its competitive antagonism.
Materials:
-
This compound bromide
-
A stable muscarinic agonist (e.g., Carbachol)
-
Isolated tissue preparation (e.g., guinea pig ileum or tracheal smooth muscle) or cells expressing muscarinic receptors
-
Appropriate physiological salt solution (e.g., Krebs-Henseleit solution)
-
Organ bath setup or cell-based assay system (e.g., calcium imaging)
Procedure:
-
Agonist Dose-Response Curve (Control):
-
Generate a cumulative concentration-response curve for the agonist (e.g., Carbachol) to determine its EC50 value in the absence of the antagonist.
-
-
Agonist Dose-Response Curves in the Presence of Antagonist:
-
Incubate the tissue or cells with a fixed concentration of this compound bromide for a predetermined equilibration period.
-
Generate a new cumulative concentration-response curve for the agonist in the presence of this compound bromide.
-
Repeat this step with at least two other increasing concentrations of this compound bromide.
-
-
Data Analysis:
-
Calculate the dose ratio (r) for each concentration of the antagonist. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. The pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
The dissociation constant (Kb) can be calculated from the pA2 value (Kb = 10^-pA2). A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.[9][10]
-
Visualizations
References
- 1. Pharmacology of the anticholinergic bronchospasmolytic agent this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 7. BEAS-2B Cells [cytion.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flutropium Bromide Degradation and Stability
Disclaimer: This technical support center provides comprehensive guidance on the potential degradation pathways of flutropium bromide and strategies for its prevention. It is important to note that publicly available, in-depth studies specifically detailing the degradation products and quantitative stability of this compound bromide are limited. Therefore, the information presented herein is largely based on established chemical principles, data from structurally related anticholinergic compounds such as ipratropium bromide and atropine, and general guidelines for pharmaceutical stability testing. The experimental protocols and degradation pathways described should be considered as starting points for laboratory investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound bromide?
A1: Based on the chemical structure of this compound bromide, a quaternary ammonium ester, the primary factors expected to cause degradation are:
-
pH: Highly acidic or alkaline conditions can catalyze hydrolysis of the ester linkage.
-
Oxidizing agents: The presence of peroxides or metal ions can lead to oxidative degradation.
-
Light: Exposure to UV or visible light may induce photodegradation.
-
Temperature: Elevated temperatures can accelerate all degradation pathways.
Q2: What are the likely degradation pathways for this compound bromide?
A2: The most probable degradation pathways for this compound bromide, inferred from its structure and the behavior of similar compounds, include:
-
Hydrolysis: Cleavage of the ester bond to form benzilic acid and the N-(2-fluoroethyl)nortropine moiety. This is a common degradation route for atropine-like esters.[1]
-
Oxidation: While specific oxidative products are not documented for this compound bromide, related compounds can undergo oxidation at various sites.
-
Photodegradation: UV radiation can provide the energy for various photochemical reactions, potentially leading to complex degradation products.[2]
-
Thermal Degradation: High temperatures can lead to decomposition. For the related compound ipratropium bromide, melting with decomposition occurs at approximately 230°C.[3]
Q3: How can I prevent the degradation of this compound bromide during storage and in formulation?
A3: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of solutions within a stable range, typically mildly acidic, to slow down hydrolysis.[4]
-
Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) to prevent oxidative degradation, especially if excipients are known to contain peroxide impurities.[5]
-
Light Protection: Store the drug substance and its formulations in light-resistant containers.[2]
-
Temperature Control: Store at controlled room temperature or as recommended by the manufacturer to avoid thermal degradation.
-
Inert Atmosphere: For highly sensitive formulations, packaging under an inert gas like nitrogen can prevent oxidation.
-
Excipient Compatibility: Ensure all excipients are compatible with this compound bromide and do not contain reactive impurities.[6][7][8]
Q4: Are there any known incompatibilities of this compound bromide with common pharmaceutical excipients?
A4: While specific incompatibility studies for this compound bromide are not widely published, general incompatibilities for ester-containing and quaternary ammonium compounds should be considered. Potential incompatibilities could arise with:
-
Alkaline excipients: These can raise the micro-pH and accelerate hydrolytic degradation.
-
Excipients with reactive impurities: Peroxides, aldehydes, and metal ions present in some excipients can initiate oxidative degradation.[6]
-
Certain surfactants: Potential for micelle formation or other interactions that could affect stability.
-
Packaging materials: Adsorption of the active ingredient onto container surfaces or leaching of compounds from the packaging can occur.[5]
Troubleshooting Guides
Issue 1: Rapid loss of potency in a this compound bromide solution.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis due to pH | 1. Measure the pH of the solution. For ester-containing drugs, a pH shift towards acidic or alkaline conditions can accelerate hydrolysis. 2. If the pH is outside the optimal range (typically mildly acidic for atropine-like esters), adjust and buffer the formulation appropriately.[4] 3. Conduct a forced degradation study at different pH values to identify the pH of maximum stability. |
| Oxidative Degradation | 1. Analyze excipients for peroxide content. 2. Sparge the solution with an inert gas (e.g., nitrogen) to remove dissolved oxygen. 3. Consider the addition of a suitable antioxidant (e.g., BHT, sodium metabisulfite) or a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation.[4] |
| Photodegradation | 1. Ensure the solution is stored in a light-resistant container. 2. If the degradation persists, perform a photostability study according to ICH Q1B guidelines to confirm light sensitivity.[2] |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability studies.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Characterize the unknown peaks using a mass spectrometer (LC-MS) to determine their molecular weights. This can provide clues about the degradation pathway (e.g., a mass loss corresponding to the ester group suggests hydrolysis).[9] 2. Perform forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to systematically generate and identify the degradation products. This helps in matching the unknown peaks with specific degradation pathways.[9] |
| Excipient Degradation or Interaction | 1. Analyze a placebo formulation (containing all excipients without the active ingredient) under the same stability conditions to see if the unknown peaks originate from excipient degradation. 2. Conduct binary drug-excipient compatibility studies to identify any specific interactions.[7] |
| Leachables from Container/Closure System | 1. Store the formulation in a different, inert container (e.g., glass) to see if the peaks persist. 2. Analyze a sample of the solvent stored in the original container to check for leachables.[5] |
Data Presentation: Forced Degradation Conditions for Related Anticholinergic Drugs
The following table summarizes typical conditions used in forced degradation studies for anticholinergic drugs structurally similar to this compound bromide, such as ipratropium bromide and tiotropium bromide. These can serve as a starting point for designing studies for this compound bromide.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C | 2 - 24 hours | Ester Hydrolysis[9] |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temp - 60°C | 30 mins - 8 hours | Ester Hydrolysis[10] |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 1 - 24 hours | Oxidation[11] |
| Thermal Degradation | Dry Heat | 80 - 105°C | 24 - 72 hours | Various |
| Photodegradation | UV/Vis Light (ICH Q1B) | Room Temp | As per ICH guidelines | Photolysis |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating this compound bromide from its potential degradation products.
-
Column Selection: A C18 or C8 reversed-phase column is generally suitable.
-
Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the less polar parent drug. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection is commonly used. The wavelength should be chosen to provide a good response for both the active ingredient and the expected degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.[12]
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies to ensure that all degradation products are well-resolved from the this compound bromide peak and from each other. Peak purity analysis should be performed to confirm the specificity of the method.
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and heat at 80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 0.1 M NaOH) and keep at room temperature. Withdraw samples at shorter time intervals (e.g., 15, 30, 60, 120 minutes), neutralize, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature. Withdraw samples at various time points and analyze by HPLC.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in an oven. Dissolve samples at different time points for HPLC analysis. Also, heat a solution of the drug.
-
Photodegradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze the sample by HPLC. A control sample should be kept in the dark.
Visualizations
Caption: Proposed degradation pathways for this compound bromide under various stress conditions.
Caption: Troubleshooting workflow for investigating this compound bromide degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 5. scribd.com [scribd.com]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sierrajournals.com [sierrajournals.com]
- 10. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. umweltbundesamt.de [umweltbundesamt.de]
Technical Support Center: Enhancing the Specificity of Flutropium Bromide in Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Flutropium bromide in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what is its primary mechanism of action?
This compound bromide is a synthetic, quaternary ammonium derivative of atropine. It functions as a competitive antagonist of acetylcholine (ACh) at muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking these receptors, it inhibits the effects of ACh, leading to smooth muscle relaxation, particularly in the airways, making it useful in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).
Q2: Is this compound bromide a selective or non-selective muscarinic antagonist?
This compound bromide is considered a non-selective muscarinic antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1-M5) in terms of binding affinity. Its pharmacological profile is similar to other non-selective antagonists like atropine and ipratropium bromide.[2][3]
Q3: What are the primary therapeutic targets and potential off-targets for this compound bromide?
The primary therapeutic targets for this compound bromide in the context of respiratory diseases are the M3 muscarinic receptors located on airway smooth muscle cells. Antagonism of these receptors leads to bronchodilation. However, due to its non-selective nature, this compound bromide will also bind to other muscarinic receptor subtypes, which can be considered off-targets in this therapeutic context. For example, blockade of M2 receptors on presynaptic cholinergic nerve terminals can interfere with the feedback inhibition of acetylcholine release, potentially counteracting the desired therapeutic effect.[3]
Q4: How can I assess the selectivity of my this compound bromide sample?
The selectivity of this compound bromide can be determined by performing radioligand binding assays using cell lines individually expressing each of the five human muscarinic receptor subtypes (M1-M5). By determining the inhibition constant (Ki) for this compound bromide at each receptor subtype, you can quantify its binding affinity and calculate the selectivity ratios.
Data Presentation: Comparative Binding Affinities of Muscarinic Antagonists
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Selectivity Profile |
| Atropine | 0.170 | 0.339 | 0.209 | 0.107 | 0.316 | Non-selective |
| Ipratropium | 0.398 | 0.295 | 0.263 | 0.224 | 0.851 | Non-selective |
| Tiotropium | 0.016 | 0.020 | 0.010 | 0.010 | 0.110 | Non-selective (functionally M3 selective due to slow dissociation)[3] |
| Pirenzepine | 18 | 480-690 | - | - | - | M1 selective |
| Methoctramine | 50 | 13.2 | 214 | 31.6 | 135 | M2 selective |
| Darifenacin | ~6.3 | ~398.1 | ~0.79 | ~501.2 | - | M3 selective |
Troubleshooting Guides
This section addresses common issues encountered when using this compound bromide in functional assays and provides strategies to enhance its specificity.
Issue 1: Observed effects are not consistent with M3 receptor blockade.
| Potential Cause | Troubleshooting Strategy |
| Off-target effects at other muscarinic receptor subtypes. | 1. Use selective antagonists for other subtypes: To confirm the involvement of the M3 receptor, use a known M3-selective antagonist as a positive control and antagonists selective for other subtypes (e.g., methoctramine for M2) to rule out their involvement. 2. Titrate this compound bromide concentration: Use the lowest effective concentration of this compound bromide to minimize engagement with lower-affinity off-targets. 3. Use a cell line with a single receptor subtype: If possible, perform experiments in a cell line engineered to express only the M3 receptor. |
| Compound purity and integrity. | 1. Verify compound identity and purity: Use analytical techniques like HPLC and mass spectrometry to confirm the identity and purity of your this compound bromide sample. 2. Proper storage: Ensure this compound bromide is stored under the recommended conditions to prevent degradation. |
| Experimental artifacts. | 1. Vehicle controls: Always include a vehicle control to ensure the observed effects are not due to the solvent. 2. Assay validation: Validate your assay with known agonists and antagonists to ensure it is performing as expected. |
Issue 2: High background signal or assay variability.
| Potential Cause | Troubleshooting Strategy |
| Non-specific binding of this compound bromide. | 1. Optimize blocking agents: In binding assays, experiment with different blocking agents and concentrations to reduce non-specific binding. 2. Increase wash steps: In cell-based assays, increase the number and stringency of wash steps to remove unbound compound. |
| Cell health and density. | 1. Monitor cell viability: Ensure cells are healthy and viable throughout the experiment. 2. Optimize cell seeding density: Titrate the cell seeding density to find the optimal number for a robust and reproducible signal. |
| Reagent preparation and handling. | 1. Fresh reagents: Prepare fresh reagents for each experiment. 2. Consistent pipetting: Use calibrated pipettes and consistent technique to minimize variability. |
Experimental Protocols
1. Radioligand Binding Assay for Muscarinic Receptors
This protocol is for determining the binding affinity (Ki) of this compound bromide for each muscarinic receptor subtype.
-
Materials:
-
Cell membranes from stable cell lines expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled this compound bromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound bromide.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the serially diluted this compound bromide.
-
For determining non-specific binding, add a high concentration of a non-selective muscarinic antagonist (e.g., atropine) instead of this compound bromide.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Flux Assay for M3 Muscarinic Receptor Activation
This assay measures the increase in intracellular calcium upon M3 receptor activation.
-
Materials:
-
Cells stably expressing the human M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., carbachol).
-
This compound bromide.
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound bromide or vehicle.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the muscarinic agonist to stimulate the M3 receptors.
-
Continue recording the fluorescence to measure the calcium response.
-
Analyze the data to determine the effect of this compound bromide on the agonist-induced calcium flux.
-
3. cAMP Assay for M2 Muscarinic Receptor Activation
This assay measures the inhibition of adenylyl cyclase activity, and thus a decrease in cAMP levels, upon M2 receptor activation.
-
Materials:
-
Cells stably expressing the human M2 muscarinic receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., carbachol).
-
This compound bromide.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound bromide or vehicle.
-
Stimulate the cells with a combination of forskolin and the muscarinic agonist.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.
-
Analyze the data to determine the effect of this compound bromide on the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]
- 2. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Flutropium Bromide and Ipratropium Bromide in Obstructive Airway Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two inhaled anticholinergic agents, flutropium bromide and ipratropium bromide, used in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. This document synthesizes available data on their mechanisms of action, clinical efficacy, and the methodologies employed in pertinent clinical studies.
Executive Summary
Both this compound bromide and ipratropium bromide are quaternary ammonium compounds that act as competitive antagonists of muscarinic acetylcholine receptors.[1][2] By blocking these receptors in the smooth muscle of the airways, they inhibit the bronchoconstrictor effects of acetylcholine, leading to bronchodilation.[1][2] Ipratropium bromide is a well-established, non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptor subtypes.[3] While its primary therapeutic effect is mediated through the blockade of M3 receptors on airway smooth muscle, its action on M2 autoreceptors can sometimes lead to an increase in acetylcholine release.[1]
Information from direct head-to-head clinical trials comparing the efficacy of this compound bromide and ipratropium bromide is limited in the currently available literature. Therefore, this guide presents a summary of their individual efficacy data from separate clinical investigations to facilitate an indirect comparison.
Mechanism of Action and Signaling Pathway
This compound bromide and ipratropium bromide exert their therapeutic effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors on bronchial smooth muscle cells. This antagonism prevents the activation of the Gq protein-coupled signaling cascade, which would otherwise lead to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent release of calcium from intracellular stores and influx of extracellular calcium, which are necessary for smooth muscle contraction, are thereby inhibited, resulting in bronchodilation.
Efficacy Comparison Data
Table 1: Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
| Parameter | This compound Bromide | Ipratropium Bromide |
| Study Design | Data from direct comparative trials with ipratropium are limited. | Randomized, double-blind, parallel-group, multicenter trials.[4][5] |
| Primary Endpoint | Improvement in lung function. | Improvement in Forced Expiratory Volume in 1 second (FEV1).[4][5] |
| Key Findings | Described as an effective bronchodilator for obstructive airway diseases. | Consistently demonstrates statistically significant improvements in FEV1 compared to placebo.[4][5] In some studies, mean peak responses for FEV1 were higher for ipratropium than for the comparator, metaproterenol.[5] |
| Secondary Endpoints | Prophylactic use is suggested as an alternative to beta-mimetics and xanthine derivatives. | Reduction in COPD exacerbations and improvements in health-related quality of life have been reported.[6] |
Table 2: Efficacy in Asthma
| Parameter | This compound Bromide | Ipratropium Bromide |
| Study Design | Data from direct comparative trials with ipratropium are limited. | Multi-center, double-blind, randomized, placebo-controlled trials.[3][7][8][9] |
| Primary Endpoint | Bronchodilation and antiallergic protection. | Improvement in Peak Expiratory Flow Rate (PEFR) and FEV1.[3][8] |
| Key Findings | In in-vitro and in-vivo animal models, demonstrated potent anticholinergic and potential anti-anaphylactic properties. | When added to a beta2-agonist, ipratropium provides a modest additional improvement in lung function during acute asthma exacerbations.[3] Studies have shown it to be as effective as nebulized salbutamol in acute settings.[8] |
| Secondary Endpoints | Favorable side-effect profile in pre-clinical studies. | Reduced hospitalization rates in children with severe asthma exacerbations when added to standard therapy.[3] |
Experimental Protocols
Detailed experimental protocols from head-to-head trials are unavailable. However, a typical clinical trial design to compare the efficacy of these two bronchodilators would likely follow the structure outlined below.
Representative Experimental Workflow for a Comparative Clinical Trial
Key Methodological Components of a Representative Ipratropium Bromide Clinical Trial for COPD:
-
Study Design: A randomized, double-blind, double-dummy, parallel-group, multicenter evaluation.[4]
-
Patient Population: Symptomatic patients with a clinical diagnosis of COPD, typically aged 40 years or older, with a significant smoking history and post-bronchodilator FEV1/FVC ratio < 0.70.[4][10]
-
Intervention: Inhalation of ipratropium bromide (e.g., 36 mcg four times daily via metered-dose inhaler) compared to a placebo or an active comparator.[4]
-
Primary Efficacy Endpoint: Change from baseline in trough FEV1.[11]
-
Secondary Efficacy Endpoints:
-
Serial spirometry measurements (FEV1, FVC) over a 6-hour post-dose period.[12]
-
Peak expiratory flow (PEF) measurements.
-
Patient-reported outcomes such as the Transition Dyspnea Index (TDI) and the St. George's Respiratory Questionnaire (SGRQ).[13]
-
Frequency of COPD exacerbations.[6]
-
Use of rescue medication.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Conclusion
Ipratropium bromide is a well-characterized and widely used short-acting muscarinic antagonist with proven efficacy in improving lung function and symptoms in patients with COPD and asthma. While this compound bromide is also an anticholinergic agent with a similar mechanism of action, there is a notable lack of publicly available, direct comparative clinical trial data to definitively establish its relative efficacy and safety profile against ipratropium bromide. Future head-to-head clinical trials are warranted to provide a conclusive comparison and to guide clinical decision-making and future drug development efforts in this therapeutic area.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of ipratropium bromide for the management of acute asthma exacerbation in adults and children: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A short-term comparison of fluticasone propionate/salmeterol with ipratropium bromide/albuterol for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Effects of Tiotropium on Exacerbations in Patients with COPD with Low or High Risk of Exacerbations: A Post-Hoc Analysis from the 4-Year UPLIFT® Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of ipratropium bromide in asthma. Results of a multi-clinic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ipratropium bromide in acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of various combinations of ipratropium bromide and metaproterenol in allergic asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annual rates of change in pre- vs. post-bronchodilator FEV1 and FVC over 4 years in moderate to very severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of tiotropium in COPD patients with FEV1 ≥ 60% participating in the UPLIFT® trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Correlations between FEV1 and patient-reported outcomes: A pooled analysis of 23 clinical trials in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency Showdown: Flutropium Bromide vs. Atropine at Muscarinic Receptors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of in vitro experimental data highlights the comparative potency of flutropium bromide and atropine, two key muscarinic receptor antagonists. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of their performance, supported by detailed experimental protocols and visual aids to elucidate complex biological pathways and experimental designs.
Quantitative Potency Analysis
The following table summarizes the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) values for atropine at the five muscarinic acetylcholine receptor subtypes (M1-M5). These values are critical metrics for assessing the potency of a competitive antagonist. A lower Kᵢ or IC₅₀ value signifies a higher binding affinity and greater potency, respectively.
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) |
| Atropine | M1 | 1.27 ± 0.36[2] | 2.22 ± 0.60[2] |
| Atropine | M2 | 3.24 ± 1.16[2] | 4.32 ± 1.63[2] |
| Atropine | M3 | 2.21 ± 0.53[2] | 4.16 ± 1.04[2] |
| Atropine | M4 | 0.77 ± 0.43[2] | 2.38 ± 1.07[2] |
| Atropine | M5 | 2.84 ± 0.84[2] | 3.39 ± 1.16[2] |
Kᵢ (Inhibitory Constant): Represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the primary ligand. It is an indicator of the binding affinity of a ligand for a receptor.
IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
While specific Kᵢ and IC₅₀ values for this compound bromide across all muscarinic subtypes are not detailed in the available literature, in vitro experiments have consistently demonstrated its higher efficacy compared to atropine[1].
Experimental Protocols
The determination of the binding affinity and potency of muscarinic antagonists like this compound bromide and atropine is primarily conducted through radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a gold standard in the field.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a non-radiolabeled antagonist (e.g., this compound bromide, atropine) by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: this compound bromide and atropine at various concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES-buffered saline) at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The cell membranes expressing the target muscarinic receptor subtype are prepared and diluted in the assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and a varying concentration of the unlabeled test compound (this compound bromide or atropine).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizing the Science
To further clarify the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: Muscarinic Receptor (Gq) Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
This guide provides a foundational comparison of this compound bromide and atropine, underscoring the need for further research to fully quantify the in vitro potency of this compound bromide across all muscarinic receptor subtypes. The detailed experimental protocol and visual diagrams offer valuable resources for researchers in the field of pharmacology and drug development.
References
Validating the Antagonistic Effects of Flutropium on Acetylcholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Flutropium's antagonistic effects on acetylcholine, benchmarked against established muscarinic antagonists such as atropine, ipratropium bromide, and oxitropium bromide. The information is supported by experimental data from in-vitro studies to offer a clear perspective on its pharmacological profile.
Executive Summary
This compound bromide is a potent anticholinergic agent that acts as a classic competitive antagonist of acetylcholine at muscarinic receptors.[1] In-vitro studies have demonstrated that this compound is more effective than atropine in antagonizing acetylcholine-induced effects.[1] As a quaternary ammonium compound, this compound exhibits poor absorption across biological membranes, limiting systemic side effects and making it a suitable candidate for localized administration, such as inhalation for respiratory conditions.[1] This guide will delve into the available quantitative and qualitative data, outline the experimental protocols used to validate these findings, and visualize the underlying signaling pathways and experimental workflows.
Comparative Analysis of Muscarinic Antagonist Potency
To objectively compare the antagonistic effects of this compound and its alternatives, the affinity of these compounds for muscarinic receptors is a key parameter. This is often quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates a greater potency of the antagonist.
While specific pA2 or Ki values for this compound bromide from publicly available in-vitro studies are not readily found in the current literature, it is consistently reported to be a more potent acetylcholine antagonist than atropine in in-vitro settings.[1] The following table summarizes the pA2 values for well-established muscarinic antagonists against acetylcholine or its analogs in common in-vitro models.
| Antagonist | Agonist | Tissue Preparation | pA2 Value | Reference |
| Atropine | Acetylcholine | Guinea Pig Ileum | ~8.9 - 10.43 | [2][3] |
| Atropine | Bethanechol | Guinea Pig Gastric Fundus | 8.16 | [4] |
| Atropine | Bethanechol | Guinea Pig Atria | >8.16 | [4] |
| Ipratropium Bromide | Carbachol | Guinea Pig Trachea | Not specified (potent) | [5] |
| Oxitropium Bromide | Acetylcholine | Not specified (potent) | Not specified (potent) | [6][7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and other muscarinic antagonists, it is essential to visualize the signaling cascade they inhibit and the experimental procedures used for their characterization.
Muscarinic Acetylcholine Receptor Signaling Pathway (M3 Subtype)
Acetylcholine, upon binding to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to smooth muscle contraction.[8][9][10][11] this compound, as a competitive antagonist, blocks this initial binding step.
Caption: Acetylcholine-M3 receptor signaling leading to smooth muscle contraction and its inhibition by this compound.
Experimental Workflow: Schild Plot Analysis for Antagonist Potency
A standard method to determine the pA2 value of a competitive antagonist is the Schild plot analysis.[12][13][14][15] This involves generating agonist concentration-response curves in the absence and presence of various concentrations of the antagonist.
References
- 1. Pharmacology of the anticholinergic bronchospasmolytic agent this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possibilities for a cholinergic action on smooth musculature and on sympathetic axons in brain vessels mediated by muscarinic and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Oxitropium Bromide? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. Schild_regression [chemeurope.com]
- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 14. youtube.com [youtube.com]
- 15. Schild equation - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Flutropium and Tiotropium in Preclinical Models: A Data-Driven Guide
A comparative preclinical efficacy analysis between flutropium and the well-established long-acting muscarinic antagonist (LAMA), tiotropium, is currently hampered by a significant lack of publicly available preclinical data for this compound bromide. Despite its classification as a muscarinic acetylcholine receptor (mAChR) antagonist approved for asthma and Chronic Obstructive Pulmonary Disease (COPD), detailed preclinical studies characterizing its receptor binding affinity, in vitro functional potency, and in vivo bronchoprotective effects are not readily accessible in the scientific literature.[1]
In contrast, tiotropium bromide has been extensively studied, providing a wealth of preclinical data that serves as a benchmark for the development of new inhaled bronchodilators. This guide, therefore, presents a comprehensive overview of the preclinical efficacy of tiotropium, offering researchers, scientists, and drug development professionals a detailed reference for a well-characterized LAMA. The methodologies and data presented herein for tiotropium can serve as a template for the future evaluation of emerging compounds like this compound, once such data becomes available.
Tiotropium: A Preclinical Efficacy Profile
Tiotropium is a potent and long-acting antagonist of muscarinic receptors, with a particularly slow dissociation from the M3 receptor subtype, which is predominantly responsible for smooth muscle contraction in the airways.[2][3] This prolonged M3 receptor blockade is a key contributor to its once-daily dosing regimen and sustained bronchodilator effect.
Quantitative Efficacy Data
The following tables summarize key quantitative data from preclinical studies on tiotropium, focusing on its receptor binding characteristics and in vivo bronchoprotective activity.
Table 1: Muscarinic Receptor Binding Affinity of Tiotropium
| Receptor Subtype | Dissociation Constant (Ki) (nM) | Source |
| Human M1 | 0.8 ± 0.1 | [2][3] |
| Human M2 | 1.9 ± 0.2 | [2][3] |
| Human M3 | 0.34 ± 0.04 | [2][3] |
Table 2: In Vivo Bronchoprotection by Tiotropium in a Preclinical Model
| Animal Model | Challenge Agent | Tiotropium Dose | Protection at 24h (%) | Source |
| Anesthetized Dog | Acetylcholine | 3 µg (intratracheal) | 35 | [2][3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of preclinical data, detailed methodologies are crucial. The following sections describe the experimental protocols used to generate the data presented above.
Muscarinic Receptor Binding Assays
Objective: To determine the binding affinity of tiotropium for human M1, M2, and M3 muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human M1, M2, or M3 receptor subtypes were cultured and harvested. The cells were then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.
-
Radioligand Binding Assay: The membrane preparations were incubated with a specific radioligand ([3H]N-methylscopolamine) and varying concentrations of tiotropium.
-
Detection and Analysis: After incubation, the bound and free radioligand were separated by filtration. The radioactivity of the filters was measured using liquid scintillation counting. The inhibition of radioligand binding by tiotropium was used to calculate its inhibitory constant (Ki) for each receptor subtype.[2][3]
In Vivo Bronchoprotection Studies
Objective: To evaluate the duration of action and bronchoprotective efficacy of tiotropium in a relevant animal model.
Methodology:
-
Animal Model: Anesthetized Beagle dogs were used for this study.
-
Drug Administration: A single dose of tiotropium (3 µg) was administered directly into the trachea (intratracheal administration).
-
Bronchoconstriction Challenge: At various time points up to 24 hours after drug administration, bronchoconstriction was induced by an intravenous injection of acetylcholine.
-
Efficacy Measurement: Airway resistance was measured to quantify the degree of bronchoconstriction. The protective effect of tiotropium was calculated as the percentage of inhibition of the acetylcholine-induced increase in airway resistance compared to a baseline measurement.[2][3]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of tiotropium involves the blockade of acetylcholine-mediated signaling through the M3 muscarinic receptor on airway smooth muscle cells. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating muscarinic antagonists.
Caption: Tiotropium blocks acetylcholine binding to the M3 receptor, inhibiting the downstream signaling cascade that leads to airway smooth muscle contraction.
Caption: A generalized workflow for the preclinical development and evaluation of novel muscarinic receptor antagonists.
References
Cross-Validation of Flutropium Bromide's Efficacy in Modulating Allergic and Airway Smooth Muscle Responses
A Comparative Analysis of Flutropium Bromide's Effects on Rat Mast Cells and Guinea Pig Tracheal Smooth Muscle Cells
Introduction
This compound bromide is a quaternary ammonium derivative of atropine and a non-selective muscarinic antagonist. While its primary clinical application is as a bronchodilator for respiratory diseases, emerging research suggests potential roles in modulating allergic responses. This guide provides a cross-validation of the effects of this compound bromide on two distinct cell types central to the pathophysiology of airway diseases: rat mast cells, key players in the allergic inflammatory cascade, and guinea pig tracheal smooth muscle cells, the primary effectors of bronchoconstriction. This comparative analysis, supported by experimental data and detailed protocols, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound bromide's cellular mechanisms.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative effects of this compound bromide and other relevant compounds on the two cell lines. It is important to note that while qualitative data on this compound bromide's effect on rat mast cells is available, specific IC50 values have not been prominently reported in the reviewed literature. For comparative purposes, data on other well-established muscarinic antagonists in guinea pig tracheal smooth muscle are included.
| Compound | Cell Line | Parameter Measured | Potency (IC50) | Reference Compound | Potency (IC50) |
| This compound Bromide | Isolated Rat Mast Cells | Antigen-induced Histamine Release | Weaker than Disodium Cromoglycate[1] | Disodium Cromoglycate | - |
| This compound Bromide | Isolated Guinea Pig Tracheal Smooth Muscle | LTD4-induced Contraction | No antagonistic action[1] | - | - |
| Tiotropium Bromide | Guinea Pig Trachea | Electrical Field Stimulation-induced Contraction | 0.17 nM[2][3] | Atropine | 0.74 nM[3] |
| Ipratropium Bromide | Guinea Pig Trachea | Electrical Field Stimulation-induced Contraction | 0.58 nM[3] | Atropine | 0.74 nM[3] |
Experimental Protocols
Isolated Rat Mast Cell Histamine Release Assay
This protocol outlines the methodology for assessing the effect of this compound bromide on antigen-stimulated histamine release from isolated rat mast cells.
a. Isolation of Rat Peritoneal Mast Cells:
-
Male Wistar rats are euthanized, and the peritoneal cavity is lavaged with a buffered salt solution (e.g., Tyrode's buffer).
-
The peritoneal fluid containing various cell types is collected and centrifuged.
-
The cell pellet is resuspended, and mast cells are purified using a density gradient centrifugation method (e.g., with Percoll).
-
The purity of the mast cell suspension is assessed by toluidine blue staining.
b. Cell Stimulation and Histamine Release:
-
Purified mast cells are washed and resuspended in a buffered salt solution containing calcium.
-
The cells are sensitized by incubation with an antigen-specific IgE antibody.
-
After sensitization, the cells are washed to remove unbound IgE.
-
The sensitized mast cells are pre-incubated with varying concentrations of this compound bromide or a control vehicle for a specified period.
-
Histamine release is triggered by the addition of the specific antigen.
-
The reaction is stopped by centrifugation at a low temperature.
c. Histamine Quantification:
-
The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is determined.
-
Histamine levels are typically measured using a sensitive and specific method such as fluorometric assay or an enzyme-linked immunosorbent assay (ELISA)[4][5].
-
The percentage of histamine release is calculated as: (Histamine in supernatant) / (Histamine in supernatant + Histamine in pellet) x 100.
-
The inhibitory effect of this compound bromide is determined by comparing the percentage of histamine release in the presence of the drug to the control.
Isolated Guinea Pig Tracheal Smooth Muscle Contraction Assay
This protocol describes the methodology to evaluate the effect of this compound bromide on agonist-induced contractions of guinea pig tracheal smooth muscle.
a. Tissue Preparation:
-
Male Dunkin-Hartley guinea pigs are euthanized, and the trachea is carefully excised.
-
The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).
-
The tracheal rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2)[6][7][8].
b. Isometric Tension Recording:
-
The tracheal rings are connected to isometric force transducers to record changes in muscle tension.
-
An optimal resting tension is applied to the tissues, and they are allowed to equilibrate for a period before the start of the experiment.
c. Experimental Procedure:
-
The viability and contractility of the tracheal rings are confirmed by inducing a contraction with a standard agonist like potassium chloride (KCl) or a muscarinic agonist such as acetylcholine or carbachol.
-
After washing and returning to baseline tension, the tissues are pre-incubated with this compound bromide at various concentrations or a vehicle control.
-
A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine or leukotriene D4) is then generated in the presence and absence of this compound bromide.
-
The contractile responses are recorded and measured as the increase in tension from the baseline.
d. Data Analysis:
-
The antagonistic effect of this compound bromide is quantified by determining the extent of the rightward shift of the agonist's concentration-response curve.
-
Potency of antagonism can be expressed as a pA2 value or as an IC50 value for the inhibition of the agonist-induced contraction.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the cellular responses studied.
Caption: Antigen-induced signaling cascade in mast cells leading to degranulation.
Caption: Acetylcholine-induced M3 muscarinic receptor signaling in smooth muscle cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of a compound's effects in different cell lines.
Caption: A generalized workflow for cross-validating drug effects in different cell lines.
Conclusion
This comparative guide demonstrates the distinct effects of this compound bromide on two relevant cell types in the context of airway diseases. In isolated rat mast cells, this compound bromide exhibits a weak inhibitory effect on antigen-induced histamine release, suggesting a potential, albeit modest, role in modulating the early phase of allergic reactions[1]. Conversely, in isolated guinea pig tracheal smooth muscle, this compound bromide does not antagonize contractions induced by leukotriene D4, a potent bronchoconstrictor[1]. This finding is consistent with its primary mechanism of action as a muscarinic antagonist, targeting acetylcholine-mediated bronchoconstriction rather than pathways activated by other inflammatory mediators.
The provided experimental protocols offer a framework for further investigation into the cellular effects of this compound bromide and other compounds. The signaling pathway diagrams visually articulate the complex molecular events underlying the observed cellular responses. For a more comprehensive understanding of this compound bromide's therapeutic potential, future studies should aim to generate quantitative dose-response data, including IC50 values, for its effects on mast cell degranulation and to explore its antagonistic profile against a broader range of bronchoconstrictor agents in airway smooth muscle. Such data will be invaluable for the continued development and optimization of treatments for obstructive airway diseases.
References
- 1. [Effects of this compound bromide, a new antiasthma drug, on mediator release from mast cells and actions of mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiotropium bromide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 3. Effect of Ba 679 BR, a novel long-acting anticholinergic agent, on cholinergic neurotransmission in guinea pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
A Comparative Study of Flutropium and Other M3 Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flutropium bromide with other prominent M3 muscarinic receptor antagonists used in the treatment of respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD). The following sections detail the pharmacological profiles, clinical efficacy, and safety of these agents, supported by experimental data and detailed methodologies for key assays.
Introduction to M3 Muscarinic Receptor Antagonists
Muscarinic M3 receptors, a subtype of G-protein coupled receptors, are predominantly located on the smooth muscle of the airways. Their activation by acetylcholine leads to bronchoconstriction and increased mucus secretion. M3 receptor antagonists competitively inhibit the binding of acetylcholine, resulting in bronchodilation and reduced mucus production, thereby alleviating the symptoms of obstructive airway diseases.[1] The ideal M3 antagonist exhibits high affinity and selectivity for the M3 receptor over other muscarinic receptor subtypes (M1, M2, M4, M5) to maximize therapeutic effects while minimizing side effects.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for a selection of M3 antagonists, providing a basis for comparison.
Table 1: Comparative Binding Affinities (Ki, nM) of M3 Antagonists for Human Muscarinic Receptor Subtypes
| Drug | M1 | M2 | M3 | M4 | M5 | M3 Selectivity vs. M2 | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Tiotropium | 0.24 | 0.59 | 0.14 | 0.36 | 0.24 | ~4.2x | [2][3] |
| Aclidinium | 0.15 | 0.63 | 0.12 | 0.43 | 0.21 | ~5.3x | [4][5] |
| Umeclidinium | 0.05 | 0.10 | 0.06 | 0.12 | 0.16 | ~1.7x | [6] |
| Glycopyrronium | 0.4 | 1.8 | 0.4 | - | - | 4.5x | [7] |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 | ~50x | [1] |
| Tolterodine | 1.6 | 10.0 | 3.2 | 20.0 | 20.0 | ~3.1x | [1] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potency (pA2 or IC50) of M3 Antagonists
| Drug | Assay Type | Tissue/Cell Line | Potency (pA2 or IC50) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Tiotropium | Functional Antagonism | Guinea Pig Trachea | pA2: 9.1 | [2] |
| Aclidinium | Functional Antagonism | Guinea Pig Trachea | pA2: 8.8 | [4] |
| Umeclidinium | Ca2+ Mobilization | hM3-CHO cells | pA2: 10.5 | [6] |
| Glycopyrronium | Functional Antagonism | Guinea Pig Trachea | pA2: 9.2 | [7] |
| Darifenacin | Functional Antagonism | Guinea Pig Ileum | pA2: 8.9 | [8] |
| Tolterodine | Functional Antagonism | Guinea Pig Ileum | pA2: 7.8 | [8] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher pA2 values indicate greater potency.
Clinical Efficacy and Safety
Clinical trials provide crucial information on the performance of these drugs in patients.
Table 3: Summary of Clinical Efficacy and Common Adverse Effects of Inhaled M3 Antagonists in COPD
| Drug | Dosing Frequency | Improvement in FEV1 | Reduction in Exacerbations | Common Adverse Effects |
| This compound | Twice daily | Significant improvement | Data not available | Dry mouth, throat irritation. |
| Tiotropium | Once daily | Significant and sustained improvement | Significant reduction | Dry mouth, urinary retention.[3] |
| Aclidinium | Twice daily | Significant improvement | Significant reduction | Headache, nasopharyngitis, cough.[5] |
| Umeclidinium | Once daily | Significant improvement | Significant reduction | Nasopharyngitis, upper respiratory tract infection.[6] |
| Glycopyrronium | Once or twice daily | Significant improvement | Significant reduction | Dry mouth, nasopharyngitis.[7] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of the data presented.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (the test compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Isolated Organ Bath for Smooth Muscle Contraction
Objective: To assess the functional antagonist activity of a compound on smooth muscle contraction.
Methodology:
-
Tissue Preparation: A smooth muscle tissue, such as a guinea pig trachea or ileum, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of a muscarinic agonist (e.g., acetylcholine or carbachol) to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of the M3 antagonist for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is determined by the extent of the rightward shift of the agonist concentration-response curve. The pA2 value is calculated using the Schild equation, which provides a measure of the antagonist's affinity for the receptor in a functional system.
In Vitro Functional Assay: Calcium Mobilization
Objective: To measure the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing M3 receptors.
Methodology:
-
Cell Culture: A cell line stably expressing the human M3 receptor (e.g., CHO-hM3 or HEK-hM3) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for a specific duration at 37°C. This dye will fluoresce upon binding to intracellular calcium.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the M3 antagonist for a defined period.
-
Agonist Stimulation and Signal Detection: A fluorescent plate reader with an integrated liquid handling system is used to add a fixed concentration of a muscarinic agonist (e.g., carbachol) to the wells. The instrument simultaneously monitors the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced peak fluorescence signal. The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: M3 Muscarinic Receptor Signaling Pathway.
References
- 1. ics.org [ics.org]
- 2. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile of aclidinium bromide in the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New developments in the combination treatment of COPD: focus on umeclidinium/vilanterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of inhaled glycopyrronium bromide as monotherapy and in fixed-dose combination with indacaterol maleate for the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Flutropium Bromide: An Analysis of Clinical Trial Outcomes and Comparison with Leading Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Flutropium bromide and two other key anticholinergic bronchodilators, ipratropium bromide and tiotropium bromide, used in the management of obstructive airway diseases. Due to a scarcity of publicly available clinical trial data for this compound bromide, this report focuses on a detailed comparison of ipratropium bromide and tiotropium bromide, supplemented with the available pharmacological information for this compound bromide.
Executive Summary
Anticholinergic agents are a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma, primarily acting by blocking muscarinic receptors in the airways, leading to bronchodilation. While ipratropium bromide and tiotropium bromide are well-established therapies with a wealth of clinical data, this compound bromide remains a less-documented compound in contemporary clinical literature. This guide synthesizes the available evidence to facilitate an informed understanding of their relative profiles.
Pharmacological Profile of this compound Bromide
Comparative Clinical Efficacy: Ipratropium Bromide vs. Tiotropium Bromide
Clinical trials have extensively evaluated the efficacy of ipratropium bromide (a short-acting muscarinic antagonist, SAMA) and tiotropium bromide (a long-acting muscarinic antagonist, LAMA) in patients with COPD and asthma.
Table 1: Comparison of Efficacy Outcomes in COPD Clinical Trials
| Outcome Measure | Ipratropium Bromide | Tiotropium Bromide | Key Findings & Citations |
| Forced Expiratory Volume in 1 second (FEV1) | Modest improvement | Significant and sustained improvement | Tiotropium demonstrates superior improvement in trough FEV1 compared to ipratropium.[1][2] |
| Exacerbation Rate | Reduction in exacerbations | Significant reduction in exacerbations | Tiotropium is associated with a greater reduction in the frequency of COPD exacerbations.[1] |
| Quality of Life (e.g., St. George's Respiratory Questionnaire - SGRQ) | Improvement in scores | Significant improvement in scores | Tiotropium leads to a more substantial improvement in health-related quality of life.[1] |
| Hospital Admissions | Reduction in admissions | Significant reduction in admissions | Tiotropium treatment results in fewer hospital admissions, including those for exacerbations.[1] |
Table 2: Comparison of Efficacy Outcomes in Asthma Clinical Trials
| Outcome Measure | Ipratropium Bromide | Tiotropium Bromide | Key Findings & Citations |
| FEV1 | Provides bronchodilation, often in combination with beta-agonists | Improves lung function as an add-on therapy | Both are used, but tiotropium is more established as a long-term controller medication in severe asthma. |
| Symptom Control | Used for acute symptom relief | Improves overall symptom control | Tiotropium as an add-on therapy can improve daily symptoms and reduce the need for rescue medication. |
Safety and Tolerability Profile
The safety profiles of ipratropium bromide and tiotropium bromide are well-characterized. As quaternary ammonium compounds, they have minimal systemic absorption, leading to a favorable side-effect profile.
Table 3: Common Adverse Events Reported in Clinical Trials
| Adverse Event | Ipratropium Bromide | Tiotropium Bromide | Notes |
| Dry Mouth | Common | Common | A class effect of anticholinergic medications. |
| Cough | Reported | Reported | Can occur with inhaled medications. |
| Pharyngitis | Occasional | Occasional | |
| Urinary Retention | Rare | Rare | Caution is advised in patients with prostatic hyperplasia or bladder-neck obstruction. |
| Tachycardia | Rare | Rare |
Mechanism of Action and Signaling Pathways
Ipratropium and tiotropium exert their bronchodilatory effects by blocking the action of acetylcholine on muscarinic receptors in the airway smooth muscle. Acetylcholine, the primary parasympathetic neurotransmitter, binds to M3 muscarinic receptors, initiating a signaling cascade that leads to smooth muscle contraction and bronchoconstriction. By competitively inhibiting these receptors, anticholinergic drugs prevent this contraction.
Experimental Protocols: A Representative Clinical Trial Design
The following outlines a typical experimental workflow for a clinical trial comparing inhaled bronchodilators in COPD, based on publicly available trial protocols.
Key Methodological Components:
-
Study Design: Randomized, double-blind, parallel-group or crossover studies are common.
-
Inclusion Criteria: Typically include patients with a confirmed diagnosis of COPD, a specific range of FEV1, and a smoking history.
-
Exclusion Criteria: Often include a history of asthma, recent exacerbation, or other significant comorbidities.
-
Interventions: Standardized doses of the investigational drug and comparator are administered via specific inhalation devices.
-
Outcome Measures:
-
Primary Endpoint: Often the change from baseline in trough FEV1.
-
Secondary Endpoints: May include other spirometric parameters (e.g., FVC), patient-reported outcomes (e.g., SGRQ, Transition Dyspnea Index), exacerbation rates, and safety assessments.
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups, such as analysis of covariance (ANCOVA) or mixed-effects models for repeated measures (MMRM).
Conclusion
While this compound bromide is a pharmacologically active anticholinergic agent, the lack of robust, comparative clinical trial data limits its positioning relative to well-established therapies like ipratropium bromide and tiotropium bromide. The available evidence strongly supports the superior efficacy of the long-acting agent, tiotropium bromide, over the short-acting ipratropium bromide in the long-term management of COPD, with significant benefits in lung function, exacerbation reduction, and quality of life. For researchers and drug development professionals, this highlights the critical need for comprehensive clinical evaluation to establish the therapeutic value of new chemical entities in a landscape of effective and well-characterized treatments.
References
- 1. atsjournals.org [atsjournals.org]
- 2. The efficacy and safety of inhaled fluticasone propionate/salmeterol and ipratropium/albuterol for the treatment of chronic obstructive pulmonary disease: an eight-week, multicenter, randomized, double-blind, double-dummy, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Flutropium's Safety Profile Against Other Bronchodilators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Flutropium, a muscarinic antagonist, against other commonly used bronchodilators, including other anticholinergic agents and long-acting beta-agonists (LABAs). The information is intended to support research, clinical development, and informed decision-making in the field of respiratory medicine.
Overview of Bronchodilator Safety
Bronchodilators are a cornerstone in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Their primary function is to relax the airway smooth muscle, leading to improved airflow. The two main classes of bronchodilators discussed in this guide are muscarinic antagonists and beta-2 adrenergic agonists. While effective, their use is associated with a range of side effects, making the safety profile a critical factor in drug selection and development.
This compound Bromide: A Profile
This compound bromide is an anticholinergic agent that acts as a competitive antagonist of acetylcholine at muscarinic receptors in the airway smooth muscle. By blocking these receptors, it prevents bronchoconstriction, leading to bronchodilation.[1] As a quaternary ammonium compound, this compound bromide has limited systemic absorption, which is expected to minimize systemic anticholinergic side effects.[2]
The known side effects of this compound bromide are consistent with its anticholinergic mechanism. Common, generally mild side effects include dry mouth, throat irritation, and cough.[1][3] Less common are dizziness, headache, and gastrointestinal issues like nausea and constipation.[1][3] Rare but serious adverse events can include allergic reactions (rash, itching, swelling), paradoxical bronchospasm, cardiovascular effects (palpitations, increased heart rate), and urinary retention.[1][3] It is advised to be used with caution in patients with narrow-angle glaucoma and urinary retention.[1]
Comparative Safety Data
Direct head-to-head clinical trial data quantitatively comparing the safety profile of this compound bromide with other specific bronchodilators are not extensively available in the public domain. However, a comparative overview can be constructed by examining the established safety profiles of other widely used bronchodilators from their respective clinical trials and prescribing information.
Muscarinic Antagonists: Tiotropium and Ipratropium
Tiotropium and ipratropium are well-established muscarinic antagonists used in the treatment of COPD. The following tables summarize the incidence of common adverse events reported in clinical trials for these agents.
Table 1: Incidence of Common Adverse Events with Tiotropium Bromide (18 µg once daily)
| Adverse Event | Tiotropium (%) | Placebo (%) |
| Dry Mouth | 16 | 3 |
| Upper Respiratory Tract Infection | 43 | 37 |
| Sinusitis | 11 | 8 |
| Pharyngitis | 14 | 11 |
| Chest Pain | 7 | 5 |
Data derived from pooled analysis of placebo-controlled clinical trials.
Table 2: Incidence of Common Adverse Events with Ipratropium Bromide (42 mcg four times daily)
| Adverse Event | Ipratropium (%) | Placebo (%) |
| Bronchitis | 23 | 19 |
| Upper Respiratory Tract Infection | 13 | 12 |
| Dyspnea | 10 | 8 |
| Dry Mouth | 3 | 2 |
| Cough | 6 | 4 |
Data derived from pooled analysis of placebo-controlled clinical trials.
Long-Acting Beta-Agonists (LABAs)
LABAs, such as salmeterol and formoterol, represent another major class of bronchodilators. Their safety profile is primarily related to their stimulation of beta-2 adrenergic receptors.
Table 3: Incidence of Common Adverse Events with a Representative LABA (Salmeterol 50 µg twice daily)
| Adverse Event | Salmeterol (%) | Placebo (%) |
| Headache | 13 | 12 |
| Pharyngitis | 10 | 8 |
| Nasal/Sinus Congestion | 7 | 6 |
| Influenza | 5 | 3 |
| Tremor | 3 | <1 |
Data derived from pooled analysis of placebo-controlled clinical trials.
Experimental Protocols for Safety Assessment
The evaluation of bronchodilator safety in clinical trials involves a series of standardized experimental protocols to monitor for potential adverse effects.
Cardiovascular Safety Assessment
Given the potential for both muscarinic antagonists and beta-2 agonists to affect the cardiovascular system, rigorous cardiac safety monitoring is a critical component of clinical trials.
Experimental Workflow: Holter Monitoring
A common method for assessing cardiac rhythm is 24-hour ambulatory electrocardiogram (ECG) monitoring, also known as Holter monitoring.
-
Procedure: Patients are fitted with a portable Holter monitor that continuously records their heart's electrical activity for 24 to 48 hours.[4] Electrodes are placed on the chest and connected to the recording device.[4]
-
Data Collection: The device records every heartbeat, allowing for the detection of arrhythmias, changes in heart rate variability, and ischemic events. Patients are often asked to keep a diary of their activities and any symptoms experienced during the monitoring period.[4]
-
Analysis: The recorded ECG data is analyzed to identify any abnormalities, such as premature ventricular contractions (PVCs), atrial fibrillation, or tachycardia. The frequency and duration of these events are quantified and compared between treatment and placebo groups.
Assessment of Systemic Anticholinergic Effects
To quantify the systemic burden of anticholinergic medications, various methods can be employed.
Methodology: Anticholinergic Burden Assessment
-
Serum Anticholinergic Activity (SAA) Assay: This is a radioreceptor assay that measures the total anticholinergic activity in a patient's serum. It provides a direct biological measure of the systemic anticholinergic load.
-
Anticholinergic Risk Scales: Several validated scales, such as the Anticholinergic Cognitive Burden (ACB) scale and the Drug Burden Index (DBI), are used to estimate the anticholinergic burden based on a patient's prescribed medications. Each medication is assigned a score based on its known anticholinergic potential, and the total score represents the patient's overall anticholinergic burden.
-
Clinical Assessment: Patients are monitored for clinical signs and symptoms of systemic anticholinergic effects, including dry mouth, blurred vision, urinary retention, constipation, and cognitive impairment. Standardized questionnaires and cognitive function tests, such as the Mini-Mental State Examination (MMSE), can be used to systematically assess these effects.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways of these bronchodilators is crucial for interpreting their therapeutic effects and predicting potential side effects.
Muscarinic Antagonist Signaling Pathway
Muscarinic antagonists like this compound exert their effects by blocking the action of acetylcholine on muscarinic receptors in the airways.
Beta-2 Adrenergic Agonist Signaling Pathway
LABAs produce bronchodilation by stimulating beta-2 adrenergic receptors on airway smooth muscle cells.
Conclusion
This compound bromide, as a muscarinic antagonist, is expected to have a safety profile characteristic of its class, with localized anticholinergic effects being the most common. While direct comparative clinical trial data with other bronchodilators is limited, an understanding of the safety profiles of established agents like tiotropium, ipratropium, and LABAs provides a valuable benchmark for ongoing and future research. Rigorous safety assessment, employing standardized methodologies for cardiovascular and systemic anticholinergic monitoring, is essential in the clinical development of new bronchodilator therapies to ensure a favorable benefit-risk profile for patients with obstructive airway diseases.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. Pharmacology of the anticholinergic bronchospasmolytic agent this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of this compound Bromide? [synapse.patsnap.com]
- 4. static1.squarespace.com [static1.squarespace.com]
Safety Operating Guide
Proper Disposal of Flutropium Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential logistical and safety information for the proper disposal of Flutropium bromide, an anticholinergic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of the environment.
Regulatory Framework and Waste Classification
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Pharmaceutical waste is categorized based on its characteristics (ignitability, corrosivity, reactivity, toxicity) and whether it is specifically listed as a hazardous waste (F, K, P, or U-listed wastes).[1][4][5][6]
At present, this compound bromide is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[1][4][5][6] However, the absence of a specific listing does not automatically render the waste non-hazardous. It is the responsibility of the waste generator to determine if a waste exhibits any of the characteristics of hazardous waste. Given its pharmacological activity, a conservative approach is recommended, and this compound bromide waste should be managed as a hazardous pharmaceutical waste.
Primary Disposal Pathway: Incineration
The recommended and most environmentally sound method for the disposal of this compound bromide is through a licensed chemical destruction facility.[7] The preferred method of destruction is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[7]
Under no circumstances should this compound bromide or its solutions be discharged into the sewer system. [7]
Step-by-Step Disposal Procedures for this compound Bromide Waste
-
Segregation and Collection:
-
Collect all waste materials containing this compound bromide, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, empty containers), in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the waste and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound bromide," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed accurately and accompanies the waste container.
-
The logical workflow for the disposal of this compound bromide is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of this compound bromide waste.
Experimental Protocol: Chemical Neutralization of Quaternary Ammonium Compounds
For small spills or decontamination of work surfaces, chemical neutralization can be an effective preliminary step before final disposal. This compound bromide is a quaternary ammonium compound. Research has shown that a combination of lecithin and polysorbate 80 (Tween 80) can be effective in neutralizing quaternary ammonium compounds.[7][8][9][10][11][12][13][14][15] The following protocol is a general guideline and should be tested on a small scale first.
Important: This procedure is intended for the decontamination of surfaces and small liquid spills, not for the bulk neutralization of concentrated this compound bromide waste. Always consult with your institution's EHS department before implementing any chemical neutralization protocol.
Materials:
-
Lecithin
-
Polysorbate 80 (Tween 80)
-
Deionized water
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Prepare the Neutralizing Solution:
-
Prepare a 1:1 (v/v) mixture of lecithin and polysorbate 80.
-
Create an aqueous solution of the lecithin/polysorbate 80 mixture. The final concentration will depend on the concentration of the this compound bromide to be neutralized. A common starting point for similar applications is a 1% to 5% solution of the neutralizer in water.
-
-
Application:
-
For liquid spills, carefully apply the neutralizing solution to the spill area.
-
For contaminated surfaces, wet a cloth or absorbent pad with the neutralizing solution and wipe the surface.
-
Allow a contact time of at least 15-20 minutes.
-
-
Collection and Disposal:
-
Collect the neutralized mixture and any used absorbent materials.
-
Place the collected waste into the designated hazardous waste container for this compound bromide.
-
Wipe the decontaminated surface with a clean, damp cloth.
-
Data Presentation: Neutralization Protocol Parameters
| Parameter | Recommended Value/Procedure |
| Neutralizing Agents | Lecithin and Polysorbate 80 (Tween 80) |
| Neutralizer Ratio | 1:1 (v/v) of Lecithin to Polysorbate 80 |
| Working Solution | 1% to 5% aqueous solution of the neutralizer mixture |
| Contact Time | Minimum of 15-20 minutes |
| Final Disposal | Collect and dispose of as hazardous waste via incineration |
This guidance is intended to provide a framework for the safe and compliant disposal of this compound bromide. Researchers are encouraged to consult with their institution's Environmental Health and Safety department for specific requirements and to ensure full compliance with all applicable federal, state, and local regulations.
References
- 1. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 2. epa.gov [epa.gov]
- 3. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 4. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 5. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 6. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evaluation of new formulations for neutralizing antimicrobial preservatives in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A bioassay-based protocol for chemical neutralization of human faecal wastes treated by physico-chemical disinfection processes: A case study on benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to neutralize quarterly ammonium compounds — Hydro Solutions [hydrosolutions.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Pharma Microbiology: What is the Role of Neutralizers in Environmental Monitoring Culture Media? - SuperMicrobiologists [supermicrobiologists.com]
- 14. US5518636A - Methods of detoxifying quaternary ammonium compounds toward aquatic organisms - Google Patents [patents.google.com]
- 15. Neutralization of Germicides | Infection Control | CDC [cdc.gov]
Essential Safety and Logistical Information for Handling Flutropium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Flutropium bromide in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and mitigate potential occupational hazards associated with this potent anticholinergic compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound bromide is an anticholinergic agent that requires careful handling to prevent accidental exposure.[1][2] Inhalation, ingestion, or skin contact can lead to adverse effects. The primary hazards include eye irritation, and potential systemic effects typical of anticholinergic compounds, such as dry mouth, blurred vision, and dizziness.[3]
The following Personal Protective Equipment (PPE) is mandatory when handling this compound bromide.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Bromide
| Protection Type | Specific Recommendations | Standard |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) inspected before use. | EU Directive 89/686/EEC, EN 374 |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Skin and Body | Fire/flame resistant and impervious clothing; lab coat. | - |
| Respiratory | Use in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, a full-face respirator is required. | - |
Operational Plan for Safe Handling
A systematic approach to handling this compound bromide is essential to minimize exposure risk. The following step-by-step guide outlines the key operational procedures.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.[4]
2.2. Preparation and Handling
-
All handling of this compound bromide powder should be conducted in a designated area, such as a chemical fume hood, to avoid dust formation and inhalation.[4]
-
Wear all prescribed PPE as detailed in Table 1.
-
Avoid contact with skin and eyes.[4]
-
Use non-sparking tools to prevent ignition.[4]
-
Wash hands thoroughly after handling.
2.3. Experimental Use
-
Ensure adequate ventilation throughout the experiment.[4]
-
Keep containers closed when not in use.
-
Be aware of the potential for electrostatic discharge and take appropriate precautions.[4]
Disposal Plan
Proper disposal of this compound bromide and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste this compound Bromide: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and other contaminated materials should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol) and dispose of the rinsate as hazardous waste.
Emergency Procedures
In the event of an accidental exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound bromide.
Table 2: Quantitative Data for this compound Bromide
| Property | Value | Reference |
| Molecular Formula | C24H29BrFNO3 | [1] |
| Molecular Weight | 478.39 g/mol | [1] |
| Melting Point | 192-193 °C (decomposes) | [1] |
| LD50 (Oral, Rat) | 830 mg/kg (male), 740 mg/kg (female) | [1] |
| LD50 (Intravenous, Rat) | 16.4 mg/kg (male), 18.4 mg/kg (female) | [1] |
Personal Protective Equipment (PPE) Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound bromide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
